Metoprolol Succinate
Description
Properties
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Metoprolol Succinate in Heart Failure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of metoprolol succinate in the context of heart failure. It delves into the molecular pathways, physiological effects, and clinical evidence that underpin its therapeutic efficacy. The information is presented to support further research and drug development efforts in cardiovascular medicine.
Executive Summary
This compound, a beta-1 selective adrenergic receptor antagonist, is a cornerstone in the management of chronic heart failure. Its therapeutic benefits extend beyond simple heart rate reduction, encompassing a multi-faceted mechanism that favorably alters the pathophysiology of the failing heart. This guide will explore its primary pharmacodynamic action, its impact on cardiac remodeling, the downstream cellular and molecular consequences, and the robust clinical data that validate its use.
Primary Mechanism of Action: Selective Beta-1 Adrenergic Receptor Blockade
The fundamental mechanism of this compound lies in its high affinity and selectivity for beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2] In heart failure, the sympathetic nervous system is chronically activated, leading to excessive stimulation of these receptors by catecholamines like adrenaline and noradrenaline.[1] This sustained stimulation, while initially a compensatory mechanism, becomes maladaptive, contributing to increased heart rate, myocardial contractility, and cardiac output, thereby elevating myocardial oxygen demand.[1]
This compound competitively inhibits the binding of catecholamines to beta-1 receptors.[1] This blockade results in a negative chronotropic (reduced heart rate) and inotropic (reduced myocardial contractility) effect, leading to a decrease in cardiac output and myocardial oxygen consumption.[1][2]
Downstream Signaling Cascade
The binding of catecholamines to beta-1 adrenergic receptors normally activates a G-protein coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1][3] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium and enhanced myocardial contractility.[3] this compound, by blocking the initial step of this cascade, effectively dampens this entire signaling pathway.
Reversal of Cardiac Remodeling
A critical aspect of the therapeutic efficacy of this compound in heart failure is its ability to reverse or attenuate adverse cardiac remodeling.[4] Chronic sympathetic overstimulation contributes to progressive enlargement and structural changes in the heart, which are initially compensatory but ultimately maladaptive.[4] this compound has been shown to improve key parameters of cardiac structure and function.
The Reversal of Ventricular Remodeling with Toprol-XL (REVERT) study demonstrated that this compound can reverse cardiac remodeling and increase left ventricular ejection fraction (LVEF) in asymptomatic patients with heart failure.[4]
Quantitative Data on Cardiac Remodeling
| Parameter | Placebo | This compound (50 mg) | This compound (200 mg) |
| Change in Left Ventricular End-Systolic Volume Index (mL/m²) after 1 year | -4 | -8 | -15 |
| Change in Left Ventricular Ejection Fraction (%) after 1 year | 0 | +4 | +6 |
Data from the REVERT study.[4]
Clinical Efficacy: The MERIT-HF Trial
The Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF) was a landmark study that firmly established the mortality and morbidity benefits of extended-release this compound in patients with chronic heart failure.[5][6][7]
Quantitative Data from the MERIT-HF Trial
| Endpoint | Placebo | This compound | Relative Risk Reduction |
| All-Cause Mortality | - | - | 34%[5][6][7] |
| Cardiovascular Mortality | 203 deaths | 128 deaths | 38%[6] |
| Sudden Death | 132 deaths | 79 deaths | 41%[5][6][7] |
| Death due to Progressive Heart Failure | 58 deaths | 30 deaths | 49%[6] |
| Combined Endpoint of Mortality + All-Cause Hospitalizations | - | - | 19%[5][7][8] |
Cellular and Molecular Mechanisms of Action
Beyond its primary receptor blockade, this compound exerts its beneficial effects through a variety of cellular and molecular mechanisms.
Regulation of Sarcoplasmic Reticulum Calcium Handling
In heart failure, there is often a dysregulation of calcium handling within cardiomyocytes, contributing to impaired contractility and arrhythmogenesis.[9][10] Studies have shown that beta-blockers can improve cardiac performance by reversing protein kinase A (PKA)-mediated sarcoplasmic reticulum (SR) Ca2+ leak.[9] Chronic administration of metoprolol has been shown to prevent SR Ca2+ leak by restoring both PKA-dependent and CaMKII-dependent hyper-phosphorylation of the ryanodine receptor (RyR2).[9] Furthermore, beta-blocker therapy has been associated with increased expression of sarcoplasmic reticulum Ca(2+) ATPase (SERCA), which is responsible for Ca2+ reuptake into the SR, thereby improving diastolic function.[11]
Modulation of Gene Expression
This compound therapy is associated with favorable changes in the gene expression profile of the failing myocardium. Studies have demonstrated that beta-blocker treatment can lead to a decrease in the expression of beta-myosin heavy chain, a marker of cardiac hypertrophy, and an increase in the expression of genes involved in calcium handling, such as SERCA and phospholamban.[11] Research in animal models suggests that beta-blockers can reverse a pattern of gene expression associated with heart failure.[12]
Attenuation of Cardiac Fibrosis
Cardiac fibrosis is a key component of adverse cardiac remodeling in heart failure. Metoprolol has been shown to attenuate matrix protein expression, such as collagen I and collagen III, in ischemic hearts.[13] This anti-fibrotic effect may be mediated by the regulation of signaling pathways involving transforming growth factor-beta (TGF-β).[14]
Experimental Protocols
The MERIT-HF Trial: A Methodological Overview
The MERIT-HF study was a randomized, double-blind, placebo-controlled trial designed to assess the effects of extended-release this compound on mortality in patients with chronic heart failure.[15]
-
Patient Population: Patients with symptomatic heart failure (New York Heart Association [NYHA] functional class II-IV) and a left ventricular ejection fraction of less than 0.40 were enrolled.[15]
-
Intervention: Patients were randomized to receive either extended-release this compound (starting at 12.5 mg or 25 mg once daily and titrated up to a target dose of 200 mg once daily) or a matching placebo, in addition to standard heart failure therapy.[15]
-
Primary Endpoint: The primary endpoint was all-cause mortality.[15]
-
Key Methodologies:
-
Randomization: Patients were randomly assigned to the treatment or placebo group.
-
Blinding: Both patients and investigators were unaware of the treatment allocation.
-
Follow-up: Patients were followed for an average of one year.[8]
-
Assessment of Cardiac Remodeling and Function
-
Echocardiography: This non-invasive imaging technique is a standard method for assessing cardiac structure and function. In studies like REVERT, echocardiography was used to measure LVEF, left ventricular end-systolic volume, and left ventricular end-diastolic volume.[4][16]
-
Hemodynamic Assays: These invasive techniques involve the placement of catheters to directly measure pressures within the heart and blood vessels, providing detailed information about cardiac function.[9]
Molecular and Cellular Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. In the context of this compound research, it can be used to measure the expression levels of proteins involved in calcium handling (e.g., RyR2, SERCA, phospholamban) and signaling pathways.[9]
-
Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is used to quantify the expression of specific genes. It allows researchers to determine how this compound affects the transcription of genes involved in cardiac remodeling, hypertrophy, and calcium regulation.[11]
-
Calcium Imaging: Specialized imaging techniques are employed to measure intracellular calcium concentrations and dynamics, such as sarcoplasmic reticulum calcium leak, in isolated cardiomyocytes.[9]
Conclusion
The mechanism of action of this compound in heart failure is a compelling example of targeted pharmacology leading to profound clinical benefits. Its primary action as a selective beta-1 adrenergic receptor antagonist initiates a cascade of favorable effects, including the reversal of adverse cardiac remodeling, modulation of intracellular calcium handling, and beneficial alterations in gene expression. The robust data from landmark clinical trials like MERIT-HF underscore the significant impact of this therapeutic agent on reducing mortality and morbidity in patients with chronic heart failure. A thorough understanding of these intricate mechanisms is paramount for the continued development of novel and improved therapies for this debilitating condition.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Extended-release this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicalcardiology.org [clinicalcardiology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of metoprolol on sarcoplasmic reticulum Ca2+ leak in a rabbit model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarcoplasmic reticulum calcium mishandling: central tenet in heart failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in myocardial gene expression associated with beta-blocker therapy in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. ovid.com [ovid.com]
An In-depth Technical Guide to the Discovery and Synthesis of Metoprolol Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol, a cornerstone in cardiovascular therapy, is a selective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and heart failure.[1][2] This technical guide provides a comprehensive overview of the discovery and, critically, the synthetic pathways leading to metoprolol and its extended-release succinate salt. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and mechanism of action are presented to serve as a valuable resource for researchers, chemists, and pharmaceutical development professionals.
Discovery and Development
Metoprolol was first synthesized in 1969 and received its first US patent in 1970.[1] It was developed as a cardioselective β-blocker, designed to target β1-adrenergic receptors predominantly located in the heart tissue, thereby minimizing the bronchoconstrictor effects associated with non-selective β-blockers.[2][3] Two primary formulations have been commercialized: metoprolol tartrate, an immediate-release form, and metoprolol succinate, an extended-release formulation designed for once-daily administration.[1][3] The succinate salt was developed by Astra Pharmaceuticals and was patented in the US in 1992, offering improved patient compliance and a more consistent pharmacokinetic profile.[1]
Synthesis of Metoprolol and this compound
The synthesis of this compound is a two-stage process: the synthesis of the metoprolol base followed by its conversion to the succinate salt.
Synthesis of Metoprolol Base
The most common synthetic route to metoprolol base involves a two-step process starting from 4-(2-methoxyethyl)phenol.[4][5][6]
Step 1: Formation of the Epoxide Intermediate
The initial step is the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base, typically sodium hydroxide, to form the epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.[4][5]
Step 2: Amination of the Epoxide
The epoxide intermediate is then subjected to an amination reaction with isopropylamine. This reaction opens the epoxide ring to yield the metoprolol base, (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol.[4][5][6]
Synthesis of this compound
The final step is the formation of the succinate salt by reacting the metoprolol base with succinic acid.[6][7] The choice of solvent for this salt formation and subsequent recrystallization is crucial for obtaining high purity and yield.
Experimental Protocols
The following protocols are synthesized from various patented and published methods.
Protocol for the Synthesis of Metoprolol Base
Step A: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene
-
Reaction Setup: To a reaction vessel, add 4-(2-methoxyethyl)phenol and an aqueous solution of sodium hydroxide.
-
Addition of Epichlorohydrin: While maintaining the temperature at approximately 35 ± 2°C, add (R,S)-epichlorohydrin to the reaction mixture.[4] An alternative method suggests conducting the reaction in water as a solvent at a temperature of 50 to 70°C.[5]
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours.
-
Work-up: After the reaction is complete, the excess epichlorohydrin and water are distilled off under vacuum to yield the crude epoxide intermediate.[4][5] For higher purity, the crude product can be distilled under high vacuum.[4]
Step B: Synthesis of Metoprolol Base
-
Reaction Setup: The crude epoxide intermediate is reacted with isopropylamine. This reaction can be carried out in the absence of a solvent at a temperature of approximately 50-55°C.[4] Alternatively, the reaction can be performed in isopropanol at reflux temperature.[5]
-
Reaction Conditions: Some methods describe carrying out the amination under pressure (275-315 kPa) at 70 ± 10°C in the absence of isopropanol.[5]
-
Work-up and Purification: The excess isopropylamine is removed by distillation. The resulting metoprolol base is then purified. One method involves dissolving the base in a solvent like toluene, followed by extraction with a dilute acid.[5] Another approach involves crystallization from a suitable solvent, such as an ether, to yield the solid product.[6]
Protocol for the Synthesis of this compound
-
Salt Formation: Dissolve the purified metoprolol base in a suitable organic solvent. Various solvents have been reported, including acetone, methanol, and isopropanol.[4][6][7]
-
Addition of Succinic Acid: Add a stoichiometric amount of succinic acid to the solution of metoprolol base. The molar ratio of metoprolol to succinic acid is typically 2:1.
-
Crystallization: Stir the mixture at a controlled temperature to facilitate the crystallization of this compound. For instance, if using isopropanol, the mixture can be stirred at 20-25°C.[8]
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of the cold solvent, and then dried under vacuum at an elevated temperature (e.g., 85-95°C) to yield the final this compound.[8]
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Step | Reactants | Solvent(s) | Yield (%) | Reference(s) |
| Synthesis of Metoprolol Base | Epoxide intermediate, Isopropylamine | Ether | 85.6 - 88.7 | [6] |
| Synthesis of this compound | Metoprolol Base, Succinic Acid | Isopropanol | 72.1 | [6] |
| Synthesis of this compound | Metoprolol Base, Succinic Acid | Methanol | 73.4 | [6] |
| Synthesis of this compound | Metoprolol Base, Succinic Acid | Ethyl Acetate | 69.7 | [6] |
| Synthesis of this compound | Metoprolol Base, Succinic Acid | Isopropanol | 67.15 | [8] |
Visualizing the Process and Mechanism
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Signaling Pathway of Metoprolol
Caption: Mechanism of action of metoprolol.
Mechanism of Action
Metoprolol is a cardioselective β-blocker that competitively antagonizes β1-adrenergic receptors in heart muscle cells.[1] The binding of catecholamines, such as adrenaline and noradrenaline, to these receptors normally activates a signaling cascade that increases heart rate and contractility.[2] Metoprolol, by blocking these receptors, inhibits this cascade.[2][3]
The downstream effects of this blockade include the inhibition of adenylyl cyclase, which leads to reduced intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] This decrease in cAMP levels results in reduced activity of protein kinase A (PKA).[3] PKA is responsible for phosphorylating various intracellular proteins, including L-type calcium channels.[9] Reduced PKA activity leads to decreased calcium influx into cardiac cells, which in turn results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.[2][9] This reduction in cardiac workload and oxygen demand is the basis for metoprolol's therapeutic effects in cardiovascular diseases.[2]
Conclusion
This technical guide has provided a detailed overview of the synthesis and discovery of this compound. The synthetic route, involving the formation of an epoxide intermediate followed by amination and subsequent salt formation, is well-established. The provided protocols and quantitative data offer a practical resource for laboratory synthesis and process optimization. The visualization of the synthesis workflow and the drug's signaling pathway serves to further elucidate the chemistry and pharmacology of this important cardiovascular medication. It is anticipated that this guide will be a valuable tool for professionals in the fields of medicinal chemistry and pharmaceutical development.
References
- 1. Metoprolol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]
- 6. CN103102281A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
- 8. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
- 9. youtube.com [youtube.com]
Long-Term Effects of Metoprolol Succinate on Cardiovascular Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the long-term effects of metoprolol succinate, a beta-1-selective adrenergic receptor blocker, on cardiovascular remodeling. It synthesizes findings from key clinical trials and preclinical studies, focusing on ventricular, vascular, and to a lesser extent, atrial remodeling. This document is intended to be a comprehensive resource, detailing the quantitative impact of this compound, the experimental methodologies employed in seminal studies, and the underlying signaling pathways that mediate its therapeutic effects.
Quantitative Impact on Cardiovascular Remodeling
The long-term administration of this compound has been shown to induce significant favorable changes in the structure and function of the cardiovascular system. The following tables summarize the quantitative data from key clinical trials investigating its effects on left ventricular and vascular remodeling.
Left Ventricular Remodeling
This compound has a well-documented role in reversing pathological left ventricular remodeling, a key process in the progression of heart failure.
| Study (Trial) | Patient Population | Treatment Group | Duration | Change in Left Ventricular End-Systolic Volume Index (LVESVI) | Change in Left Ventricular End-Diastolic Volume Index (LVEDVI) | Change in Left Ventricular Ejection Fraction (LVEF) |
| REVERT | Asymptomatic, LVEF <40% | This compound 200 mg/day | 12 months | -14 ± 3 mL/m² | -14 ± 3 mL/m² | +6 ± 1% |
| REVERT | Asymptomatic, LVEF <40% | This compound 50 mg/day | 12 months | -8 ± 3 mL/m² | Not significantly different from placebo | +4 ± 1% |
| REVERT | Asymptomatic, LVEF <40% | Placebo | 12 months | -4 ± 3 mL/m² | Not significantly different from placebo | No significant change |
| MERIT-HF (MRI Substudy) | Chronic Heart Failure (NYHA II-IV) | This compound | 6 months | -26 mL/m² | -24 mL/m² | +8% |
Vascular Remodeling
Recent evidence suggests that this compound may also exert beneficial effects on the vasculature, slowing the progression of atherosclerosis.
| Study (Trial) | Patient Population | Treatment Group | Duration | Change in Carotid Intima-Media Thickness (IMT) |
| ELVA | Hypercholesterolemia | This compound CR/XL (100 mg/day) + Statin | 3 years | -0.06 mm (composite of bulb and common carotid) |
| ELVA | Hypercholesterolemia | Placebo + Statin | 3 years | +0.03 mm (composite of bulb and common carotid) |
| BCAPS | Asymptomatic with Carotid Plaque | This compound CR/XL (25 mg/day) | 36 months | -0.023 mm/year (bulb) |
| BCAPS | Asymptomatic with Carotid Plaque | Placebo | 36 months | Progression |
Experimental Protocols of Key Studies
The following sections detail the methodologies of the pivotal clinical trials that have defined our understanding of this compound's long-term effects on cardiovascular remodeling.
The REVERT (Reversal of Ventricular Remodeling with Toprol-XL) Trial
-
Objective: To investigate whether beta-blocker therapy ameliorates left ventricular remodeling in asymptomatic patients with left ventricular systolic dysfunction.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 149 patients with a left ventricular ejection fraction (LVEF) of less than 40% and mild left ventricular dilation, who were asymptomatic (New York Heart Association [NYHA] class I).[1][2]
-
Intervention: Patients were randomized to receive extended-release this compound at a target dose of 200 mg once daily, 50 mg once daily, or placebo for 12 months.[1][2]
-
Primary Endpoint: The change in left ventricular end-systolic volume index (LVESVI) from baseline to 12 months, as assessed by echocardiography.[3]
-
Secondary Endpoints: Changes in left ventricular end-diastolic volume index (LVEDVI), LVEF, and left ventricular mass.
The ELVA (Effect of Long-term Treatment with Metoprolol CR/XL on Surrogate Variables for Atherosclerotic Disease) Study
-
Objective: To determine if this compound controlled-release/extended-release (CR/XL) provides an anti-atherosclerotic effect in hypercholesterolemic patients already receiving lipid-lowering therapy.[3]
-
Study Design: A single-center, prospective, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: 129 patients with primary hypercholesterolemia and signs of early atherosclerosis in the carotid artery.
-
Intervention: Patients were randomized to receive either metoprolol CR/XL 100 mg once daily or placebo for 3 years, in addition to their statin therapy.[3]
-
Primary Endpoint: The progression rate of a composite of carotid bulb and common carotid intima-media thickness (IMT), measured by B-mode ultrasound.[1][3]
Signaling Pathways in Cardiovascular Remodeling Modulated by this compound
This compound exerts its anti-remodeling effects through a complex interplay of signaling pathways that go beyond simple beta-1 adrenergic receptor blockade. By inhibiting the binding of catecholamines like norepinephrine and epinephrine, it modulates downstream pathways involved in cardiac myocyte hypertrophy, fibrosis, and apoptosis.
Canonical Beta-1 Adrenergic Receptor Signaling and its Inhibition
Under pathological conditions, chronic stimulation of the beta-1 adrenergic receptor by catecholamines leads to the activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular targets, leading to increased heart rate, contractility, and, over time, maladaptive remodeling. This compound competitively inhibits this pathway.
Modulation of Pro-Hypertrophic and Pro-Fibrotic Pathways
Beyond the canonical cAMP/PKA pathway, this compound has been shown to influence other signaling cascades implicated in cardiac hypertrophy and fibrosis. Preclinical studies suggest that metoprolol can attenuate these pathological processes through various mechanisms.
-
PKC/NF-κB/c-fos Pathway: Metoprolol may attenuate cardiac hypertrophy by inhibiting the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and c-fos signaling pathway.
-
Dryk1A-ASF-CaMKIIδ Pathway: Metoprolol has been shown to modulate the Dryk1A-ASF-CaMKIIδ signaling pathway, which is involved in pressure overload-induced cardiac hypertrophy.
-
AKT-mTOR Pathway: In certain contexts, metoprolol can suppress the AKT-mTOR signaling pathway, a key regulator of cell growth and proliferation, thereby mitigating hypertrophic responses.
-
AKAP5 and Fibrosis: Metoprolol may alleviate cardiac fibrosis by increasing the expression of A-kinase anchoring protein 5 (AKAP5), which can modulate protein phosphatase 2B (calcineurin) activity.
Conclusion
The long-term administration of this compound demonstrates significant and favorable effects on cardiovascular remodeling, particularly in the context of left ventricular dysfunction and atherosclerosis. Its benefits are underpinned by the blockade of the beta-1 adrenergic receptor and the subsequent modulation of a complex network of intracellular signaling pathways that govern cardiac myocyte growth and fibrosis. The data from pivotal clinical trials provide robust quantitative evidence for its efficacy in reversing pathological remodeling and slowing the progression of vascular disease. Further research is warranted to fully elucidate its long-term impact on atrial remodeling and to explore novel therapeutic strategies that leverage our growing understanding of its molecular mechanisms of action.
References
Initial clinical investigations of metoprolol succinate in hypertension
An In-depth Technical Guide on the Initial Clinical Investigations of Metoprolol Succinate in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical investigations into the use of this compound for the treatment of hypertension. It details the drug's mechanism of action, pharmacokinetic profile, and pivotal early clinical trial data, presenting quantitative findings in structured tables and illustrating key processes with detailed diagrams.
Mechanism of Action
This compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2][3] Its primary therapeutic effect in hypertension is achieved by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-1 receptors, which are predominantly located in cardiac tissue.[1][2] This blockade leads to a cascade of effects that collectively lower blood pressure.
Key mechanisms include:
-
Negative Chronotropic and Inotropic Effects: By blocking beta-1 receptors in the heart, metoprolol reduces heart rate and myocardial contractility, which decreases cardiac output.[1][3]
-
Inhibition of Renin Release: Metoprolol inhibits the release of renin from the kidneys, another function mediated by beta-1 receptors.[1] This suppresses the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced formation of the potent vasoconstrictor angiotensin II and subsequently lowering systemic blood pressure.[1]
-
Central Nervous System Effects: It is also suggested that metoprolol may have a central effect that leads to reduced sympathetic outflow from the brain.[4]
The extended-release formulation of this compound ensures a sustained therapeutic effect over a 24-hour period, allowing for once-daily dosing and maintaining stable plasma drug levels for consistent beta-blockade.[1]
Pharmacokinetic Profile
Metoprolol is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[2] However, it undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, which results in a bioavailability of approximately 50% for immediate-release formulations.[2][5] The extended-release succinate formulation provides more consistent plasma concentrations over 24 hours.
| Parameter | Value | Source |
| Absorption | Rapid and complete | [2][6] |
| Bioavailability (Oral) | ~50% (due to first-pass metabolism) | [5][6] |
| Metabolism | Extensively in the liver via CYP2D6 | [2] |
| Protein Binding | ~11-12% (to serum albumin) | [5][7] |
| Volume of Distribution | 3.2 to 5.6 L/kg | [2] |
| Elimination Half-life | 3 to 7 hours | [7] |
| Excretion | Primarily renal (less than 5% as unchanged drug) | [7] |
Table 1: Summary of Pharmacokinetic Parameters for Metoprolol.
Initial Clinical Investigations in Hypertension
Early clinical trials focused on establishing the efficacy, safety, and dose-response relationship of this compound extended-release (ER) tablets as both monotherapy and in combination with other antihypertensive agents.
Factorial Study with Felodipine (M-FACT)
The this compound-Felodipine Antihypertension Combination Trial (M-FACT) was a key multicenter, randomized, placebo-controlled study designed to evaluate the antihypertensive effects of this compound ER and felodipine ER over a wide dose range, both alone and in combination.[8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, unbalanced factorial design.[8]
-
Patient Population: 1092 patients with essential hypertension, with a mean baseline sitting blood pressure of 152.6/99.9 mm Hg.[8]
-
Phases:
-
Interventions: Patients were randomized to placebo, this compound ER monotherapy (25, 100, or 400 mg), felodipine ER monotherapy (2.5, 10, or 20 mg), or one of nine combinations of the two drugs.[8]
-
Primary Endpoint: Change in sitting diastolic blood pressure (SiDBP) from baseline.
The study demonstrated that both drugs had dose-related antihypertensive effects and that their combination resulted in additive blood pressure reduction.[8] Low-dose combination therapy was found to be as effective as high-dose monotherapy but was better tolerated.[8]
| Treatment Group | Dose (mg) | Mean Decrease in Sitting Systolic BP (mmHg) | Mean Decrease in Sitting Diastolic BP (mmHg) |
| Placebo | - | 2.1 | 4.0 |
| Metoprolol ER Monotherapy | 25 | 8.1 | 7.7 |
| 100 | - | 9.4 | |
| 400 | 9.7 | 11.1 | |
| Felodipine ER Monotherapy | 2.5 | 7.7 | 7.7 |
| 10 | - | - | |
| 20 | 14.0 | 11.8 | |
| Combination Therapy (Range) | 2.5/25 to 20/400 | 13.8 to 19.8 | 11.0 to 15.2 |
Table 2: Placebo-Subtracted Mean Blood Pressure Reductions in the M-FACT Study.[8] (Note: Not all monotherapy systolic values were explicitly stated in the summary).
Study in Elderly Hypertensive Patients
A large-scale, prospective, open-label surveillance study was conducted to assess the short-term efficacy and safety of metoprolol in an elderly population with mild-to-moderate hypertension.[9]
-
Study Design: Prospective, open-label, multicenter surveillance study.[9]
-
Patient Population: 21,692 patients aged 50 to 75 years with mild-to-moderate hypertension. Patients with contraindications to beta-blockers were excluded.[9]
-
Intervention:
-
Main Outcome Measures: Blood pressure, heart rate, and incidence of side effects.[9]
The study concluded that metoprolol, either as monotherapy or in combination with a diuretic, was effective and well-tolerated in normalizing blood pressure in the majority of elderly hypertensive patients.[9]
| Time Point | Treatment | Mean Systolic BP (mmHg) | Mean Diastolic BP (mmHg) |
| Baseline | - | 162 | 95 |
| Week 4 | Metoprolol 100 mg | 148 | 87 |
| Week 8 | Monotherapy or Combo | 143 | 84 |
Table 3: Mean Blood Pressure Over the Course of the Elderly Patient Surveillance Study.[9]
-
Tolerability: Excellent or good tolerability was reported for 94% of patients, with an overall incidence of medical problems below 5%.[9]
Study in Pediatric Hypertensive Patients
To establish safety and efficacy in a younger population, a randomized, double-blind, placebo-controlled trial was conducted in children and adolescents.[10]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[10]
-
Patient Population: 140 patients aged 6 to 16 years with established hypertension. Mean baseline blood pressure was 132/78 mmHg.[10]
-
Intervention: Patients were randomized to one of four treatment arms for 4 weeks: placebo or this compound ER at doses of 0.2 mg/kg, 1.0 mg/kg, or 2.0 mg/kg.[10]
-
Primary Endpoint: Change in sitting systolic and diastolic blood pressure from baseline.[10]
The data indicated that this compound ER is an effective and well-tolerated treatment for hypertension in children, showing a significant dose-response relationship.[10]
| Treatment Group (4 Weeks) | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) |
| Placebo | -1.9 | -2.1 |
| Metoprolol ER 0.2 mg/kg | -5.2 | -3.1 |
| Metoprolol ER 1.0 mg/kg | -7.7 | -4.9 |
| Metoprolol ER 2.0 mg/kg | -6.3 | -7.5** |
Table 4: Mean Blood Pressure Changes from Baseline in the Pediatric Study.[10] (P < .05 vs placebo; *P < .02 vs placebo).
-
Safety: No serious adverse events or discontinuations due to adverse events were reported among patients receiving active therapy.[10]
Conclusion
The initial clinical investigations of this compound for hypertension successfully established its efficacy and safety profile. Foundational studies, including large-scale factorial and population-specific trials, demonstrated a clear dose-dependent reduction in blood pressure. The drug proved effective as both a monotherapy and as part of combination regimens, with a favorable tolerability profile across different age groups. These early trials provided the essential clinical data underpinning the use of this compound as a core therapeutic agent in the management of essential hypertension.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fda.gov [fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of extended release this compound in hypertensive children 6 to 16 years of age: a clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Metoprolol Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol succinate is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and heart failure. Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Metoprolol competitively blocks the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, thereby reducing heart rate, cardiac output, and blood pressure.[1][2]
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound. The described methods allow for the determination of its binding affinity, functional antagonism of β1-adrenergic receptor signaling, and its effects on downstream cellular responses.
Key In Vitro Efficacy Assays
The in vitro evaluation of this compound efficacy typically involves a tiered approach, beginning with direct assessment of receptor binding, followed by functional assays in engineered cell lines and primary cells.
-
Radioligand Binding Assay: Quantifies the affinity of metoprolol for the β1-adrenergic receptor.
-
Functional cAMP Antagonism Assay: Measures the ability of metoprolol to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β1-adrenergic signaling cascade.
-
Calcium Flux Assay: Assesses the downstream functional consequence of β1-adrenergic receptor blockade by measuring changes in intracellular calcium concentrations in cardiomyocytes.
Data Presentation
The following tables summarize quantitative data for metoprolol obtained from various in vitro assays.
Table 1: Metoprolol Binding Affinity for Human β1-Adrenergic Receptor
| Parameter | Value (nM) | Negative Logarithm (pKi/pKd) | Reference |
| Ki | 102 | 6.99 | [3] |
| Kd | 15.85 | 7.8 | [3] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Antagonism of Metoprolol in Isolated Rat Atria
| Parameter | Value | Reference |
| pKb | 6.35 - 6.99 | [4] |
| pEC50 (Inverse Agonism) | 4.82 - 5.29 | [4] |
pKb is the negative logarithm of the antagonist's dissociation constant determined from functional experiments. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Relationship of In Vitro Assays.
Experimental Protocols
Radioligand Binding Assay for β1-Adrenergic Receptor
This protocol determines the binding affinity of this compound for the human β1-adrenergic receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1-adrenergic receptor (CHO-β1AR or HEK293-β1AR).
-
Radioligand: [³H]-CGP12177 or [¹²⁵I]-Cyanopindolol.
-
Non-specific Binding Control: Propranolol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Scrapers and Homogenizer.
-
Microplate Reader (Scintillation Counter).
Protocol:
-
Membrane Preparation: a. Culture CHO-β1AR cells to 80-90% confluency. b. Harvest cells by scraping into ice-cold assay buffer. c. Homogenize the cell suspension using a Dounce or Polytron homogenizer. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay. g. Aliquot and store the membranes at -80°C until use.
-
Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells, 50 µL of 10 µM propranolol to the "non-specific binding" wells, and 50 µL of varying concentrations of this compound to the "competition" wells. b. Add 50 µL of the radioligand (e.g., [³H]-CGP12177 at a final concentration of 1 nM) to all wells. c. Add 100 µL of the prepared cell membranes (20-50 µg of protein) to all wells. d. Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold wash buffer. c. Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity in each vial using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of metoprolol that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Antagonism Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the β1-adrenergic receptor.
Materials:
-
Cell Line: CHO-β1AR or HEK293-β1AR cells.
-
Agonist: Isoproterenol.
-
Test Compound: this compound.
-
cAMP Assay Kit: A competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor assay (e.g., GloSensor™).[5][6]
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cell Culture Medium.
-
Microplate Reader (specific to the chosen assay kit).
Protocol:
-
Cell Seeding: a. Seed CHO-β1AR cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Compound Treatment: a. On the day of the assay, remove the cell culture medium and wash the cells once with stimulation buffer. b. Add 50 µL of stimulation buffer containing varying concentrations of this compound to the appropriate wells. c. Incubate the plate at 37°C for 15-30 minutes.
-
Agonist Stimulation: a. Prepare a solution of isoproterenol in stimulation buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment). b. Add 50 µL of the isoproterenol solution to all wells except the basal control wells (which receive only stimulation buffer). c. Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Construct a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration. b. Determine the IC50 value, which is the concentration of metoprolol that causes a 50% inhibition of the isoproterenol-induced cAMP production.
Calcium Flux Assay in Cardiomyocytes
This protocol assesses the functional antagonism of this compound by measuring its effect on agonist-induced calcium transients in cardiomyocytes.
Materials:
-
Cells: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs).
-
Calcium Indicator Dye: Fluo-4 AM or a genetically encoded calcium indicator like GCaMP.[7]
-
Agonist: Isoproterenol.
-
Test Compound: this compound.
-
Assay Buffer: Tyrode's solution or HBSS.
-
Pluronic F-127 (for Fluo-4 AM).
-
Fluorescence Plate Reader or High-Content Imaging System.
Protocol:
-
Cell Plating and Dye Loading: a. Plate the cardiomyocytes in a black-walled, clear-bottom 96-well plate and allow them to form a spontaneously beating syncytium. b. Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. c. Remove the culture medium, wash the cells with assay buffer, and add the Fluo-4 AM loading solution. d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification for 20-30 minutes.
-
Compound Addition: a. Add assay buffer containing varying concentrations of this compound to the wells. b. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: a. Place the plate in a fluorescence plate reader or imaging system equipped with an automated injection system. b. Record a baseline fluorescence signal for a few seconds. c. Inject a solution of isoproterenol (at a pre-determined EC50 or EC80 concentration) into the wells while continuously recording the fluorescence. d. Continue recording for 1-2 minutes to capture the full calcium transient response.
-
Data Analysis: a. Analyze the kinetic fluorescence data to determine parameters such as the peak fluorescence intensity, amplitude of the calcium transient, and beat rate. b. Plot the change in the measured parameter (e.g., peak fluorescence) against the logarithm of the this compound concentration. c. Calculate the IC50 value for the inhibition of the isoproterenol-induced calcium response.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its receptor binding affinity and its functional antagonism in cellular models, researchers can gain a comprehensive understanding of its pharmacological properties. These assays are essential tools in drug discovery, quality control, and mechanistic studies of β-adrenergic receptor antagonists.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Assessment of Cardiac Reprogramming by Measuring Cardiac Specific Calcium Flux with a GCaMP3 Reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metoprolol Succinate in Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocols for metoprolol succinate in the treatment of angina pectoris. This document details the mechanism of action, experimental methodologies, and key efficacy data from various clinical studies.
Mechanism of Action
This compound is a selective beta-1 adrenergic receptor antagonist. Its primary therapeutic effect in angina pectoris is derived from its ability to reduce myocardial oxygen demand.[1] By blocking beta-1 adrenergic receptors in the heart, metoprolol competitively inhibits the effects of catecholamines like adrenaline and noradrenaline.[1][2] This blockade results in a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output.[1] These actions collectively decrease the workload on the heart, thereby alleviating the symptoms of angina, which arise from an imbalance between myocardial oxygen supply and demand.[1]
Signaling Pathway
The therapeutic action of this compound is initiated by its binding to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding antagonizes the downstream signaling cascade typically initiated by catecholamines. Under normal physiological conditions, catecholamine binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and subsequent enhancement of heart rate and contractility. Metoprolol, by blocking the initial receptor activation, effectively dampens this entire signaling pathway.
Clinical Trial Design and Endpoints
Clinical trials evaluating this compound for angina pectoris have employed various designs, including randomized, double-blind, placebo-controlled, and open-label studies.[3][4][5] The primary objectives of these trials are typically to assess the efficacy and safety of this compound in reducing angina symptoms and improving exercise capacity.
Common Inclusion Criteria:
-
Patients with a diagnosis of stable angina pectoris.[6]
-
Age typically between 18 and 75 years.[6]
-
Baseline resting heart rate often ≥ 65 bpm.[5]
-
For some studies, patients already on a low-dose beta-blocker with unsatisfactory heart rate control.[5]
Common Exclusion Criteria:
-
Acute myocardial infarction within the preceding months.[6]
-
Unstable angina.[6]
-
Significant heart block (second- or third-degree atrioventricular block).[6]
-
Severe bradycardia.
-
Hypotension.
Primary Efficacy Endpoints:
-
Change in 24-hour average heart rate.[5]
-
Improvement in exercise tolerance, often measured as total exercise duration or time to onset of angina during a standardized exercise test.[3]
Secondary Efficacy Endpoints:
-
Proportion of patients with a specified reduction in angina attacks.
-
Change in the use of short-acting nitrates.
-
Scores on the Seattle Angina Questionnaire (SAQ).[1]
-
Changes in blood pressure.[4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials of this compound in patients with angina pectoris.
Table 1: Efficacy of this compound on Angina Frequency
| Study / Dosage | Duration | Baseline Angina Attacks (per week, mean ± SEM) | Post-treatment Angina Attacks (per week, mean ± SEM) | Reduction in Angina Attacks |
| Aneja et al. (Racemate Metoprolol ER 100 mg) | 8 weeks | 5.8 ± 1.0 | 0.7 ± 0.2 | Significant (p < 0.0001)[4] |
| Aneja et al. (S-Metoprolol ER 50 mg) | 8 weeks | 6.3 ± 0.8 | 0.7 ± 0.2 | Significant (p < 0.0001)[4] |
Table 2: Efficacy of this compound on Heart Rate Control
| Study / Dosage | Duration | Baseline 24-hr Avg. HR (bpm, mean ± SD) | Post-treatment 24-hr Avg. HR (bpm, mean ± SD) | Change in 24-hr Avg. HR (bpm, mean ± SEM) | Patients with Resting HR ≤ 60 bpm (%) |
| Jiang et al. (95 mg/day) | 8 weeks | 70.9 ± 8.19 | 70.9 ± 8.71 | -0.62 ± 0.66[5][7] | 24.1%[5][7] |
| Jiang et al. (190 mg/day) | 8 weeks | 71.4 ± 8.02 | 68.6 ± 8.40 | -2.99 ± 0.62[5][7] | 40.0%[5][7] |
Table 3: Efficacy of Metoprolol on Exercise Tolerance
| Study / Dosage | Duration | Outcome Measure | Improvement vs. Placebo |
| Manca et al. (100 mg single dose) | Single Dose | Total workload performed | Increased (p < 0.001)[3] |
| Manca et al. (100 mg single dose) | Single Dose | Duration of exercise | Increased (p < 0.001)[3] |
| Goldstein et al. (100 mg) | N/A | Onset of angina (postprandial) | Delayed (385 vs 310 sec, p < 0.01)[8] |
Experimental Protocols
Assessment of Angina Frequency
A common method for quantifying angina frequency is through patient diaries and standardized questionnaires.
Protocol: Seattle Angina Questionnaire (SAQ)
The Seattle Angina Questionnaire is a 19-item, self-administered questionnaire that assesses five domains of coronary artery disease: physical limitation, anginal stability, anginal frequency, treatment satisfaction, and quality of life.
-
Administration: The questionnaire is typically administered at baseline and at specified follow-up intervals (e.g., 4, 8, or 12 weeks) to assess changes over time.
-
Scoring: Each domain is scored on a scale of 0 to 100, with higher scores indicating better health status.
-
Interpretation of Angina Frequency Scale:
-
100: No angina
-
61-99: Monthly angina
-
31-60: Weekly angina
-
0-30: Daily angina
-
Assessment of Exercise Tolerance
Exercise tolerance is a critical endpoint in angina clinical trials and is typically assessed using a standardized exercise stress test.
Protocol: Bicycle Ergometer or Treadmill Exercise Test
-
Patient Preparation: Patients should abstain from food, caffeine, and smoking for at least 3 hours before the test. Cardiovascular medications, including the study drug, are administered as per the trial protocol. In some protocols, other cardioactive drugs are stopped 72 hours prior to the test.[3]
-
Equipment: A calibrated bicycle ergometer or treadmill is used. Continuous 12-lead electrocardiogram (ECG) monitoring and regular blood pressure measurements are performed.
-
Procedure (Example using Bicycle Ergometer):
-
The patient begins cycling at a low workload (e.g., 25 Watts).
-
The workload is increased in increments (e.g., 25 Watts) every two minutes.[3]
-
The test is terminated upon the onset of moderate to severe angina, significant ECG changes (e.g., ST-segment depression), limiting dyspnea or fatigue, or achievement of the target heart rate.
-
-
Endpoints Measured:
-
Total exercise duration.
-
Time to onset of angina.
-
Time to onset of 1 mm ST-segment depression.
-
Maximal workload achieved.
-
Heart rate and blood pressure responses to exercise.
-
Rate-pressure product (heart rate x systolic blood pressure), an index of myocardial oxygen consumption.[3]
-
References
- 1. EFFICACY AND SAFETY OF this compound IN HIGH DOSES IN PATIENTS WITH STABLE COURSE OF ISCHEMIC HEART DISEASE | Tolpygina | Rational Pharmacotherapy in Cardiology [rpcardio.online]
- 2. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 3. [Effect of metoprolol on the exercise tolerance in patients with stable angina pectoris (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate metoprolol ER tablet in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound in Patients with Stable Angina and Elevated Heart Rate Receiving Low-Dose β-Blocker Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Succinate Metoprolol on heart rate in the stable angina patients [astrazenecaclinicaltrials.com]
- 7. Effect of this compound in Patients with Stable Angina and Elevated Heart Rate Receiving Low-Dose β-Blocker Therapy [medsci.org]
- 8. Effects of metoprolol on effort angina during the postprandial state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Metoprolol Succinate in Plasma
These application notes provide detailed protocols for the quantitative analysis of metoprolol succinate in human plasma, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Method 1: Quantification of Metoprolol in Human Plasma by LC-MS/MS
Application Note:
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs in complex biological matrices like plasma.[1] This method offers excellent specificity by monitoring the transition of a specific precursor ion to a product ion, minimizing interference from endogenous plasma components.[1][2] The protocol described here utilizes a simple and cost-effective liquid-liquid extraction (LLE) for sample preparation, providing high recovery and a short analysis time, making it suitable for high-throughput clinical and pharmacokinetic studies.[1][2] The use of a deuterated internal standard (ISTD), such as Metoprolol-d7, ensures high accuracy and precision by correcting for variability during sample processing and injection.[1]
Experimental Protocol:
1. Preparation of Solutions:
-
Metoprolol Stock Solution: Prepare a stock solution of metoprolol by dissolving the reference standard in a suitable solvent like methanol.[1]
-
Internal Standard (ISTD) Stock Solution: Prepare a stock solution of Metoprolol-d7 (or a suitable alternative like bisoprolol) in methanol.[1][2]
-
Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of the metoprolol stock solution.[2][3] Concentration ranges typically span from 0.5 ng/mL to 500 ng/mL.[1][2]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100-500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.[1][2]
-
Add a specific volume (e.g., 20-50 µL) of the ISTD working solution to all samples except the standard blank.[1]
-
Vortex the tubes for approximately 30 seconds to ensure thorough mixing.[4]
-
For protein precipitation and pH adjustment, add a pre-treatment solution such as 2% ammonia in water or methanol and vortex again.[1][4]
-
Add the extraction solvent. A common choice is a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v) or methyl tertiary butyl ether.[1][2]
-
Vortex the mixture for several minutes (e.g., 2-10 minutes) to facilitate the extraction of the analyte into the organic layer.[4]
-
Centrifuge the samples at high speed (e.g., 6000-14,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.[3][4]
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solvent (e.g., Water:Acetonitrile 1:1).[2]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[4]
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.[2]
-
Column: A C8 or C18 reversed-phase column (e.g., Phenomenex LUNA C8, Unison US C18) is commonly used.[1][2]
-
Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with an aqueous component containing an additive like 0.1% formic acid or 10mM ammonium acetate.[1][2] The elution can be isocratic or gradient.[2][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2][3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor-to-product ion transitions.
Workflow Diagram for LC-MS/MS Analysis:
Caption: Workflow for Metoprolol Quantification by LC-MS/MS.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Result | Reference |
| Linearity Range | 0.501 - 349.342 ng/mL | [5] |
| 5.0 - 500.0 ng/mL | [2] | |
| 10 - 5000 ng/mL | [6] | |
| Correlation Coefficient (r²) | ≥ 0.995 | [2] |
| ≥ 0.9956 | [1] | |
| Lower Limit of Quantification (LLOQ) | 0.501 ng/mL | [1] |
| 2.31 ng/mL | [4] | |
| 5.0 ng/mL | [2] | |
| Accuracy | 100.40% at LLOQ | [1] |
| 92 - 105% | [7] | |
| Precision (CV%) | < 15% (Intra- and Inter-day) | [6][7] |
| 5.81% at LLOQ | [1] | |
| Recovery | > 94% | [8] |
| Typically high and consistent | [2][6] |
Method 2: Quantification of Metoprolol in Human Plasma by HPLC with Fluorescence Detection
Application Note:
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is another robust method for quantifying metoprolol in plasma.[9] This technique is advantageous because metoprolol possesses native fluorescence, allowing for sensitive and selective detection without the need for derivatization.[9] The method involves a liquid-liquid extraction step for sample clean-up and uses an internal standard, such as propranolol, to ensure accuracy.[9] While generally less sensitive than LC-MS/MS, HPLC-FLD provides excellent reliability and is a cost-effective alternative for bioequivalence and pharmacokinetic studies.[9]
Experimental Protocol:
1. Preparation of Solutions:
-
Metoprolol Stock Solution: Prepare in a suitable solvent (e.g., methanol).
-
Internal Standard (ISTD) Stock Solution: Prepare a stock solution of propranolol in methanol.[9]
-
Calibration and QC Samples: Prepare by spiking blank human plasma with metoprolol stock solution to cover the desired concentration range (e.g., 7.5 - 200 ng/mL).[9]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Take 1 mL of plasma sample.
-
Add the internal standard (propranolol).[9]
-
Add an alkalinizing agent (e.g., NaOH solution) to adjust the pH.
-
Add an extraction solvent like diethyl ether or a mixture of organic solvents.
-
Vortex the mixture vigorously.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Add an acidic solution (e.g., dilute phosphoric acid) to back-extract the analyte.
-
Vortex and centrifuge again.
-
Aspirate and discard the organic layer.
-
Inject a specific volume of the remaining aqueous layer into the HPLC system.[9]
3. HPLC-FLD Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.[9]
-
Column: A C18 or similar reversed-phase column (e.g., Merck Chromolith).[9]
-
Mobile Phase: An ion-pairing mechanism may be used. A typical mobile phase could consist of an acetonitrile and aqueous buffer mixture.[9]
-
Flow Rate: Approximately 1.0 - 2.0 mL/min.[10]
-
Injection Volume: 50-100 µL.
-
Fluorescence Detector:
Workflow Diagram for HPLC-FLD Analysis:
Caption: Workflow for Metoprolol Quantification by HPLC-FLD.
Quantitative Data Summary (HPLC-FLD):
| Parameter | Result | Reference |
| Linearity Range | 20 - 200 ng/mL | [11] |
| 7.5 - 200 ng/mL (approx.) | [9] | |
| Correlation Coefficient (r) | > 0.998 | [11] |
| Lower Limit of Quantification (LOQ) | 7.5 ng/mL | [9] |
| 20 ng/mL | [11] | |
| Precision (RSD%) | < 6% (Intra-day) | [7] |
| < 10% (Inter-day) | [7] |
Method Validation:
All analytical methods for quantifying metoprolol in plasma must be fully validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA).[1] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the plasma.[1]
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[2]
-
Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the agreement with the true value (accuracy) at different concentration levels (LQC, MQC, HQC).[4]
-
Recovery: Evaluating the efficiency of the extraction process.[1]
-
Matrix Effect: Assessing the suppression or enhancement of the analyte signal caused by the plasma matrix.[3]
-
Stability: Testing the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[1]
References
- 1. japsonline.com [japsonline.com]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 5. ijpscr.info [ijpscr.info]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Metoprolol Succinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of metoprolol succinate. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during formulation and testing.
Troubleshooting Guides
This section addresses common issues observed during the development of this compound formulations.
Problem: Observed Bioavailability is Lower Than Expected (<50%)
This compound's bioavailability is often limited by extensive first-pass metabolism in the liver and gut wall, primarily by the CYP2D6 enzyme.[1][2][3] While classified as a BCS Class I drug (high solubility, high permeability), this metabolic vulnerability is a primary hurdle.[2][4]
Logical Flow for Troubleshooting
A systematic approach is crucial to identify and resolve the root cause of poor bioavailability. The following decision tree outlines a typical workflow for troubleshooting.
Caption: Troubleshooting workflow for low this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound highly variable and often below 50% despite its high solubility?
A1: The primary reason is extensive pre-systemic (first-pass) metabolism. After oral administration, metoprolol is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized by the cytochrome P450 enzyme CYP2D6 in the liver and gut wall.[5][6] The activity of CYP2D6 varies considerably among individuals due to genetic polymorphisms, leading to classifications like poor, intermediate, extensive, and ultra-rapid metabolizers.[3][7] This genetic variability is a major cause of the observed differences in plasma concentrations and, consequently, bioavailability.[1]
Q2: My formulation shows excellent in vitro dissolution, but in vivo studies show poor bioavailability. What should I investigate next?
A2: If dissolution is not the rate-limiting step, the next factors to investigate are intestinal permeability and first-pass metabolism.
-
Permeability: Although metoprolol is considered a high-permeability drug, interactions with efflux transporters like P-glycoprotein (P-gp) could potentially limit net absorption. A bi-directional Caco-2 permeability assay can determine if your formulation is a substrate for efflux pumps.[8][9]
-
First-Pass Metabolism: This is the most likely cause. Your formulation may be releasing the drug in a region of the GI tract that maximizes its exposure to metabolizing enzymes (CYP2D6) in the gut wall and liver. Strategies should focus on bypassing or reducing this effect.
Q3: What formulation strategies can effectively bypass first-pass metabolism for this compound?
A3: Several advanced drug delivery strategies can be employed:
-
Gastro-retentive Drug Delivery Systems (GRDDS): Formulations like floating tablets are designed to remain in the stomach for an extended period.[10][11] This prolongs the drug's release and absorption in the upper GI tract, potentially leading to a more sustained therapeutic effect and improved bioavailability.[10]
-
Lipid-Based and Nanoparticulate Systems: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption through the lymphatic system. Lymphatic uptake bypasses the portal circulation, thereby avoiding first-pass metabolism in the liver.
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the dosage form at the site of absorption, increasing the concentration gradient and potentially enhancing absorption.
Q4: How do I choose the right polymers for a sustained-release this compound matrix tablet?
A4: The choice of polymer is critical for controlling the drug release rate.
-
Hydrophilic Polymers: Hydroxypropyl methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) is widely used.[12][13] Upon contact with water, HPMC swells to form a gel layer that controls drug diffusion. Higher viscosity grades and higher polymer concentrations generally lead to slower release rates.[12]
-
Hydrophobic Polymers: Waxes like glyceryl behenate can be combined with hydrophilic polymers to further retard drug release and achieve a desired sustained profile over an extended period, such as 20 hours.[10][11]
-
pH-Dependent Polymers: Polymers like Eudragit can be used to target drug release to specific regions of the GI tract.
Data on Formulation Strategies for Bioavailability Enhancement
The following table summarizes quantitative data from various studies aimed at improving metoprolol delivery.
| Formulation Strategy | Key Excipients/Method | Key Finding(s) | Resulting Pharmacokinetic Change | Reference(s) |
| Gastro-retentive Floating Tablet | HPMC K100M, Glyceryl Behenate | Sustained drug release for over 20 hours in vitro. | Increased bioavailability in rabbit models compared to a marketed SR formulation. | [10],[11] |
| Sustained-Release Microcapsules | Emulsification-solvent diffusion | High entrapment efficiency (83.2%); near-linear in vitro release over 12 hours. | Superior sustained-release profile in beagle dogs compared to conventional SR tablets. | [14] |
| Sustained-Release Matrix Tablet | HPMC K15M, HPMC K100M | Drug release was controlled by varying the concentration and combination of HPMC grades. | Formulation optimized to achieve desired sustained release profile over 24 hours. | [12] |
| Modulated Release Multi-unit System | EUDRAGIT NE, EUDRAGIT RS | Achieved an accelerated release profile after an initial lag time. | Higher plasma concentration from the 7th hour onwards and a higher overall AUC compared to a reference formulation in humans. | [15] |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below.
Protocol: In Vitro Dissolution Testing for Extended-Release Tablets
This protocol is adapted from standard USP guidelines for assessing extended-release formulations.[16][17]
Objective: To determine the rate and extent of this compound release from an extended-release dosage form over time in different pH environments simulating the GI tract.
Apparatus: USP Apparatus 2 (Paddle Method).
Materials:
-
Dissolution Test Station (with paddles, vessels, and water bath)
-
This compound Extended-Release Tablets
-
Dissolution Media:
-
UV-Vis Spectrophotometer
-
Syringes and Cannula Filters (e.g., 0.45 µm)
Procedure:
-
Media Preparation: Prepare 900 mL of each dissolution medium. Degas the media before use.
-
Apparatus Setup:
-
Sample Introduction: Place one tablet into each vessel. Start the dissolution apparatus immediately.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 20, 24 hours).
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Analysis:
-
Filter the samples through a 0.45 µm filter.
-
Dilute the filtrate appropriately with the respective dissolution medium.
-
Measure the absorbance of the samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for metoprolol (approx. 222 nm in HCl, 274 nm in other media).[10][14][18]
-
-
Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Protocol: Caco-2 Cell Permeability Assay
This protocol outlines a bi-directional permeability assay to assess intestinal absorption and identify potential efflux transporter interactions.[8][9][20]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound solution (e.g., 10 µM in transport buffer)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[8]
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability test. Low transport (<1%) confirms tight junction integrity.
-
-
Transport Experiment (A-B Direction):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for a set time (e.g., 2 hours) at 37 °C with gentle shaking.
-
At the end of the incubation, collect samples from both compartments for analysis.
-
-
Transport Experiment (B-A Direction):
-
Simultaneously, in separate wells, perform the reverse experiment.
-
Add the this compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and collect samples as described above.
-
-
Sample Analysis: Quantify the concentration of metoprolol in the collected samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
-
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.[8]
-
Workflow: In Vivo Pharmacokinetic Study
This diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in an animal model (e.g., rabbits or dogs) to evaluate a new formulation against a reference product.[10][14]
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
References
- 1. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metoprolol's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]
- 4. US9561187B1 - Sustained release metoprolol formulations - Google Patents [patents.google.com]
- 5. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Modulated release this compound formulation based on ionic interactions: in vivo proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of in vitro dissolution profiles of modified-release this compound tablets crushed using mortar and pestle technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. researchgate.net [researchgate.net]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Technical Support Center: Managing Side Effects of Metoprolol Succinate in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of metoprolol succinate in clinical trial participants.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that may be encountered during clinical trials involving this compound.
Cardiovascular Side Effects
Q1: A trial participant has developed symptomatic bradycardia (heart rate <50 bpm) after initiating this compound. What is the recommended course of action?
A1: Symptomatic bradycardia is a known side effect of this compound due to its beta-1 adrenergic receptor blockade. The immediate goal is to ensure patient safety and hemodynamic stability.
Recommended Actions:
-
Confirm Symptomatic Bradycardia: Assess for symptoms such as dizziness, lightheadedness, syncope, fatigue, or shortness of breath.[1][2]
-
Review Concomitant Medications: Identify any other medications that may slow atrioventricular conduction or heart rate, such as digitalis glycosides, clonidine, or calcium channel blockers (diltiazem, verapamil).[3]
-
Dosage Adjustment: Depending on the severity of symptoms, consider reducing the dose of this compound or temporarily discontinuing the medication.[1][4] For instance, a reduction from 50 mg to 25 mg daily may be appropriate.[1]
-
Acute Management (if severe): In an acute setting with severe symptoms, administration of atropine (0.5 mg IV, repeatable every 3-5 minutes up to a maximum of 3 mg) may be necessary to increase heart rate.[1]
-
Monitoring: Continuously monitor vital signs, including heart rate and blood pressure, and perform an electrocardiogram (ECG) to assess for heart block.[5][6]
Q2: A participant's blood pressure has dropped significantly below the target range (e.g., systolic BP <90 mmHg) after up-titration of this compound. How should this be managed?
A2: Hypotension is a common side effect of this compound. Management depends on the presence and severity of symptoms.
Recommended Actions:
-
Assess for Symptoms: Check for dizziness, lightheadedness, or fainting, especially when rising from a sitting or lying position (orthostatic hypotension).[7]
-
Dosage Adjustment: Reduce the dose of this compound to the previously tolerated level.
-
Fluid Status: Assess the participant's hydration status, as dehydration can exacerbate hypotension.
-
Stagger Antihypertensive Medications: If the participant is on other antihypertensive agents, consider staggering the administration times.
-
Patient Education: Advise the participant to rise slowly from a sitting or lying position to minimize orthostatic hypotension.[7] Lying down for a period may also help alleviate dizziness.[7]
Q3: A participant with a history of well-controlled asthma is experiencing wheezing and shortness of breath after starting this compound. What is the appropriate response?
A3: While this compound is a beta-1 selective blocker, it can cause bronchospasm in susceptible individuals, particularly at higher doses.[8]
Recommended Actions:
-
Immediate Assessment: Evaluate the severity of respiratory symptoms.
-
Discontinuation: Discontinue this compound immediately.
-
Administer Bronchodilator: Provide a short-acting beta-2 agonist as prescribed for the participant's asthma.
-
Exclusion Criteria Review: Re-evaluate if the participant meets the exclusion criteria for bronchospastic disease. In general, patients with bronchospastic diseases should not receive beta-blockers.[9]
Neurological and General Side Effects
Q4: A participant reports persistent fatigue and dizziness that is impacting their daily activities. How can this be addressed?
A4: Fatigue and dizziness are among the most common side effects of this compound, occurring in about 10 out of 100 patients.[10]
Recommended Actions:
-
Timing of Administration: If the medication is taken in the morning, consider moving the administration to the evening to minimize daytime fatigue.
-
Dosage Titration: A slower dose titration schedule may allow for better tolerability.
-
Rule out Other Causes: Investigate other potential causes of fatigue and dizziness.
-
Patient Counseling: Advise participants to avoid activities that require mental alertness, such as driving, if they feel dizzy.[7] Alcohol consumption should be avoided as it can worsen these symptoms.[11]
Q5: A participant is experiencing cold extremities. What is the management strategy?
A5: Cold extremities can be a result of reduced cardiac output and peripheral vasoconstriction.[12]
Recommended Actions:
-
Patient Education: Advise the participant to wear warm clothing, including gloves and socks.[2][11]
-
Lifestyle Modifications: Encourage regular movement and avoidance of caffeine and smoking, which can constrict blood vessels.[11]
-
Dosage Review: If the symptom is severe or bothersome, a dose reduction may be considered.
Data Presentation: Incidence of Adverse Events
The following tables summarize the incidence of common adverse events associated with this compound from clinical trials.
Table 1: Incidence of Common Adverse Events with this compound
| Adverse Event | Incidence | Reference |
| Tiredness/Fatigue | ~10% | [10] |
| Dizziness | ~10% | [10] |
| Depression | ~5% | [10] |
| Diarrhea | ~5% | [10] |
| Shortness of Breath | ~3% | [10] |
| Bradycardia | ~3% | [10] |
| Rash | >2% | [3][9] |
Table 2: Adverse Events in the MERIT-HF Study (this compound vs. Placebo)
| Adverse Event | This compound (n=1990) | Placebo (n=2001) |
| Dizziness/Vertigo | 1.8% | 1.0% |
| Hypotension | 1.5% | 0.7% |
| Bradycardia | 1.5% | 0.4% |
| Accidental Injury | 1.4% | 0.8% |
| Diarrhea | 1.2% | 0.7% |
| Source: Data adapted from the MERIT-HF study as presented in FDA documentation. |
Experimental Protocols
Protocol 1: Monitoring for Bradycardia and Hypotension
Objective: To systematically monitor and manage bradycardia and hypotension in clinical trial participants receiving this compound.
Methodology:
-
Baseline Assessment: Prior to the first dose, record the participant's baseline heart rate and blood pressure in both sitting and standing positions. Obtain a baseline 12-lead ECG.
-
Post-Dose Monitoring:
-
For the initial dose and each dose escalation, measure heart rate and blood pressure (sitting and standing) at 1, 2, and 6 hours post-administration.
-
For parenteral administration, monitor vital signs and ECG every 5-15 minutes during and for several hours after administration.[6]
-
-
Regular Follow-up Visits: At each study visit, measure heart rate and blood pressure in both sitting and standing positions.
-
Symptom Assessment: At each visit, actively question the participant about symptoms of bradycardia (dizziness, fatigue, syncope) and hypotension (lightheadedness upon standing).
-
Action Thresholds:
-
Bradycardia: If heart rate is < 50 bpm and the participant is symptomatic, reduce the dose or temporarily hold the medication. If heart rate is < 40 bpm, administer atropine as per the protocol's safety guidelines.[6]
-
Hypotension: If systolic blood pressure is < 90 mmHg and the participant is symptomatic, reduce the dose.
-
Protocol 2: Management of Suspected Bronchospasm
Objective: To ensure the safety of participants who develop respiratory symptoms while on this compound.
Methodology:
-
Inclusion/Exclusion Criteria: Strictly enforce exclusion criteria for patients with a history of bronchospastic disease.[9]
-
Symptom Monitoring: At each visit, inquire about new-onset or worsening of wheezing, shortness of breath, or cough.[13]
-
Immediate Action upon Symptom Report:
-
Immediately assess the participant's respiratory rate, oxygen saturation, and perform auscultation of the lungs.
-
If bronchospasm is suspected, permanently discontinue the investigational product.
-
Administer a rescue inhaler (short-acting beta-2 agonist) and monitor the response.
-
Report the event as a serious adverse event (SAE) if it meets the criteria.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Metoprolol's mechanism of action on the beta-1 adrenergic signaling pathway.
Caption: Clinical workflow for the management of bradycardia in trial participants.
References
- 1. droracle.ai [droracle.ai]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Toprol XL (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. droracle.ai [droracle.ai]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nurseslabs.com [nurseslabs.com]
- 7. drugs.com [drugs.com]
- 8. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.report [fda.report]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Side effects of metoprolol - NHS [nhs.uk]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Metoprolol Oral Tablet Side Effects and How to Manage Them [healthline.com]
Technical Support Center: Optimizing Metoprolol Succinate Dosage in Canine Cardiac Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metoprolol succinate in canine models of cardiac disease.
Frequently Asked Questions (FAQs)
Q1: What are the common canine models of cardiac disease used for studying this compound?
A1: Researchers commonly employ both induced and naturally occurring models of canine cardiac disease.
-
Induced Models:
-
Coronary Microembolization-Induced Heart Failure: This model mimics ischemic cardiomyopathy and is created by inducing multiple, sequential intracoronary microembolizations to produce left ventricular (LV) dysfunction.[1][2]
-
Myocardial Infarction Model: This involves ligating a coronary artery, such as the left anterior descending coronary artery, to induce a myocardial infarction.[3]
-
Tachypacing-Induced Heart Failure: Right ventricular tachypacing can be used to induce non-ischemic heart failure.[4]
-
-
Naturally Occurring Disease:
Q2: What is a typical starting dose and titration schedule for this compound in canine studies?
A2: The principle of "start low and go slow" is crucial when administering beta-blockers to dogs with cardiac disease.[7] While specific protocols vary, a general approach involves:
-
Initial Dosage: A low starting dose is recommended. For instance, in dogs with NYHA Class II heart failure, a human-equivalent starting dose is 25 mg once daily, while for more severe heart failure, it's 12.5 mg once daily.[8] In some experimental settings, doses such as 25 mg twice daily have been used.[1] For metoprolol tartrate, a dose of 0.25-1 mg/kg orally every 12 to 24 hours is suggested.[7]
-
Dose Titration: The dose is typically doubled every two weeks to the highest tolerated level or a predetermined maximum dose.[8] Close monitoring for adverse effects is essential during this period.
Q3: What are the expected therapeutic outcomes of this compound treatment in canine heart failure models?
A3: Chronic therapy with this compound has been shown to yield several beneficial effects in dogs with heart failure:
-
Improved Left Ventricular (LV) Function: Studies have demonstrated a significant increase in LV ejection fraction and a decrease in end-systolic volume.[2]
-
Favorable Ventricular Remodeling: Metoprolol can help prevent adverse ventricular remodeling.[2]
-
Improved Diastolic Function: It can lead to a decrease in LV end-diastolic pressure and an increase in the left atrial contribution to LV filling.[1]
-
Reduction in Sympathetic Tone: Metoprolol administration can decrease levels of norepinephrine and epinephrine.[3]
Q4: What are the key pharmacokinetic parameters of metoprolol in dogs?
A4: A study on the intravenous administration of metoprolol in dogs provided the following pharmacokinetic parameters:
| Parameter | Value (Mean ± SD) |
| Terminal Half-Life | 1.33 ± 0.40 hours |
| Volume of Distribution (steady state) | 1.04 ± 0.4 L/kg |
| Total Body Clearance | 6.55 ± 2.21 L/hr |
| Central Compartment Volume | 0.35 ± 0.14 L/kg |
| Peripheral Compartment Volume | 0.69 ± 0.34 L/kg |
Data from a study on intravenous metoprolol administration in six dogs.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Weakness, Lethargy, or Syncope | - Excessive bradycardia (slow heart rate)- Hypotension (low blood pressure) | - Immediately assess heart rate and blood pressure.- Reduce the this compound dosage or temporarily discontinue.- Consult with a veterinarian to rule out other causes. |
| Worsening of Congestive Heart Failure (e.g., increased respiratory rate, coughing) | - Negative inotropic effects of beta-blockade, especially during initial treatment or in unstable patients. | - Beta-blockers should not be initiated in dogs with acute or unstable congestive heart failure.[10]- Ensure the patient is stable on other heart failure medications (e.g., diuretics, ACE inhibitors) before starting this compound.[8]- Consider reducing the dose or discontinuing the medication and re-evaluating the patient's stability. |
| Gastrointestinal Upset (e.g., Anorexia, Diarrhea, Vomiting) | - Drug-related side effect. | - Administer the medication with food to minimize gastrointestinal irritation.- If symptoms persist, a dose reduction may be necessary.- Ensure adequate hydration. |
| Lack of Therapeutic Response | - Suboptimal dosage.- Individual variation in drug metabolism and response.- Incorrect diagnosis or concurrent medical conditions. | - Gradually titrate the dose upwards as tolerated, while closely monitoring for adverse effects.[8]- Re-evaluate the diagnosis and consider if other cardiac or non-cardiac conditions are contributing to the clinical signs. |
Experimental Protocols
Induction of Ischemic Cardiomyopathy via Coronary Microembolization
This protocol is designed to create a model of heart failure with left ventricular dysfunction.
-
Anesthesia and Instrumentation: Anesthetize the canine subject and surgically instrument for hemodynamic monitoring.
-
Coronary Catheterization: Under fluoroscopic guidance, advance a catheter into the left main coronary artery.
-
Microembolization: Inject a suspension of microspheres into the coronary artery. The number and size of the microspheres should be carefully calculated to achieve the desired level of myocardial injury.
-
Monitoring and Recovery: Monitor cardiac function (e.g., via echocardiography) and allow the animal to recover. Repeat the microembolization procedure as needed to achieve the target level of LV dysfunction (e.g., ejection fraction of 30-40%).[1][2]
-
Post-Procedure Care: Provide appropriate analgesic and supportive care during the recovery period.
This compound Administration and Monitoring
-
Baseline Assessment: Before initiating treatment, perform a comprehensive cardiovascular assessment, including echocardiography to measure parameters like LV ejection fraction, end-systolic volume, and end-diastolic volume.
-
Dosage Initiation: Begin with a low dose of this compound, administered orally once daily.
-
Dose Titration: Increase the dose every two weeks, guided by tolerance and clinical response.
-
Regular Monitoring: Conduct weekly or bi-weekly clinical examinations to assess for signs of adverse effects such as bradycardia, hypotension, or worsening heart failure.
-
Follow-up Echocardiography: Perform follow-up echocardiograms at specified intervals (e.g., after 3 months of therapy) to evaluate changes in cardiac function and remodeling.[2]
Quantitative Data Summary
Table 1: Effects of this compound on Left Ventricular Function in a Canine Model of Heart Failure
| Parameter | Control Group (No Treatment) | This compound Group |
| Change in Ejection Fraction (ΔEF) | Decrease | +6.0 ± 0.86% |
| Change in End-Systolic Volume (ΔESV) | Increase | -4.3 ± 0.81 mL |
Data from a 3-month study in dogs with coronary microembolization-induced heart failure. This compound was administered at 100 mg once daily.[2]
Table 2: Effects of Metoprolol on Left Atrial Contribution to Ventricular Filling
| Parameter | Before Randomization | After 3 Months of Therapy |
| Control Group | ||
| LA Contribution to Filling | 23 ± 5% | 14 ± 3% |
| Metoprolol Group | ||
| LA Contribution to Filling | 21 ± 2% | 26 ± 3% |
Data from a study in dogs with moderate heart failure. Metoprolol was administered at 25 mg twice daily.[1]
Visualizations
References
- 1. Effect of beta-blockade on left atrial contribution to ventricular filling in dogs with moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atenolol is inferior to metoprolol in improving left ventricular function and preventing ventricular remodeling in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of early intravenous low-dose of metoprolol on cardiac sympathetic activities and electrophysiological properties in myocardial infarction heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large Mammalian Animal Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of metoprolol in dogs with acquired cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sandrunpharmacy.com [sandrunpharmacy.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
Technical Support Center: Optimizing Sustained-Release Metoprolol Succinate Formulations
Welcome to the technical support center for the development and optimization of sustained-release metoprolol succinate formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Troubleshooting Guide
This section addresses specific problems you may encounter during the formulation and testing of sustained-release this compound.
Issue 1: Initial Burst Release is Too High
-
Question: My this compound formulation shows a significant burst release within the first hour of dissolution testing, exceeding the desired specifications. What are the potential causes and how can I mitigate this?
-
Answer: An initial high burst release of a highly water-soluble drug like this compound is a common challenge.[1] The primary causes often relate to the properties of the rate-controlling polymer and the formulation's overall integrity.
-
Inadequate Polymer Concentration or Viscosity: The concentration and viscosity of the hydrophilic polymer (e.g., HPMC) are critical in forming a robust gel layer that controls initial drug release.[2] If the polymer concentration is too low or the viscosity grade is insufficient, the gel layer forms too slowly, allowing for rapid initial drug diffusion.[3]
-
Manufacturing Process Issues: The method of granulation can significantly impact the release profile. Wet granulation, for instance, can form harder granules that are more effective at controlling release compared to direct compression, which may result in a more porous matrix.[4]
-
Excipient Choice: The type and amount of fillers can influence the matrix structure. Using insoluble fillers like dicalcium phosphate can help in retarding the initial burst release.[3]
Troubleshooting Steps:
-
Increase Polymer Concentration/Viscosity: Incrementally increase the concentration or use a higher viscosity grade of your primary rate-controlling polymer (e.g., HPMC K100M).[1][5]
-
Optimize Granulation Process: If using direct compression, consider switching to wet granulation or a melt granulation technique to create a more consolidated granular structure.[1][4]
-
Incorporate a Hydrophobic Polymer: Adding a hydrophobic polymer, such as ethylcellulose, to the matrix can help to reduce the initial water penetration and slow down the drug release.[6]
-
Evaluate Excipients: Assess the impact of your chosen fillers. Consider replacing a portion of soluble fillers with insoluble ones.
-
Issue 2: Drug Release is Too Slow and Fails to Meet End-Point Specifications
-
Question: My formulation is not releasing the full amount of this compound within the specified timeframe (e.g., less than 80% release at 20 hours). How can I increase the release rate?
-
Answer: An overly slow and incomplete drug release can be as problematic as a burst release. This issue often stems from a formulation that is too restrictive to drug diffusion over time.
-
Excessive Polymer Concentration or Viscosity: While essential for controlling release, too high a concentration or viscosity of the rate-limiting polymer can create a gel barrier that is too strong, trapping the drug within the matrix.[1]
-
High Compression Force: Excessive compression force during tableting can reduce the matrix porosity to a level that significantly hinders water penetration and drug diffusion.[7]
-
Polymer Combinations: The interplay between different polymers can lead to an overly robust matrix. For instance, a high concentration of a high-viscosity HPMC combined with a hydrophobic polymer might excessively retard drug release.
Troubleshooting Steps:
-
Decrease Polymer Concentration/Viscosity: Systematically decrease the concentration of the primary release-controlling polymer or switch to a lower viscosity grade.[1]
-
Incorporate a Pore-Former: The addition of a soluble excipient, such as lactose or even a small amount of the active drug itself in the coating, can act as a pore-former, creating channels for drug release as it dissolves.[8][9]
-
Optimize Compression Force: Reduce the compression force during tableting to increase the porosity of the matrix. Monitor tablet hardness to ensure it remains within acceptable limits.[7]
-
Adjust Polymer Ratios: If using a combination of hydrophilic and hydrophobic polymers, adjust the ratio to favor a slightly more hydrophilic matrix.
-
Issue 3: High Variability in Dissolution Profiles Between Batches
-
Question: I am observing significant batch-to-batch variability in the dissolution profiles of my this compound tablets. What factors could be contributing to this inconsistency?
-
Answer: Reproducibility is key in pharmaceutical manufacturing. Variability often points to uncontrolled parameters in the manufacturing process or raw material attributes.
-
Inconsistent Granulation: Variations in granule size distribution and density can lead to different rates of water penetration and drug release.[10] This can be influenced by binder addition rate, mixing time, and drying parameters in wet granulation.
-
Raw Material Variability: The viscosity of polymers like HPMC can vary between different suppliers or even different lots from the same supplier. Such variations can directly impact the drug release profile.[11]
-
Segregation of Powder Blend: Poor flowability of the powder blend can lead to segregation during transfer and in the tablet press hopper, resulting in tablets with non-uniform composition.
-
Inconsistent Coating: For coated pellet formulations, variations in the coating thickness and uniformity will directly affect the release rate.[12]
Troubleshooting Steps:
-
Standardize Granulation Process: Tightly control all parameters of your granulation process, including mixing times, binder fluid volume, spray rate, and drying times/temperatures.[13] Implement in-process controls for granule particle size distribution.
-
Qualify Raw Material Suppliers: Ensure consistent quality of critical excipients, especially the release-controlling polymers, by qualifying suppliers and testing incoming raw materials for key attributes like viscosity.[11]
-
Improve Powder Flow: Incorporate a glidant like colloidal silicon dioxide into the formulation to improve powder flow and minimize segregation.
-
Optimize Coating Process: For coated systems, ensure uniform coating by optimizing spray rate, atomization pressure, and bed temperature in the fluid bed coater.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of HPMC viscosity in controlling this compound release?
A1: Hydroxypropyl methylcellulose (HPMC) is a hydrophilic polymer that forms a gel layer when it comes into contact with water. The viscosity of the HPMC grade used is a critical factor; higher viscosity grades form a stronger, more resilient gel layer, which slows down the diffusion of the highly soluble this compound from the matrix.[5][7] The rate of drug release is inversely proportional to the viscosity of the HPMC used.[1]
Q2: Can I use direct compression for a sustained-release this compound formulation?
A2: While direct compression is a simpler and more cost-effective manufacturing process, it can be challenging for a highly soluble drug like this compound. It may lead to poor flow and a less uniform matrix, potentially causing issues like sticking and variable drug release.[4] Wet granulation or melt granulation are often preferred as they produce denser granules that provide better control over the drug release.[1][4]
Q3: How does the pH of the dissolution medium affect the release of this compound?
A3: The release of this compound from HPMC-based matrix tablets is generally considered to be independent of the pH of the dissolution medium.[7][15] This is because HPMC is a non-ionic polymer and its swelling and gel-forming properties are not significantly affected by pH changes within the physiological range of the gastrointestinal tract.
Q4: What is "dose dumping" and how can it be prevented in this compound formulations?
A4: Dose dumping is the rapid release of a large amount of the drug from a sustained-release formulation, which can lead to toxic plasma concentrations. For highly water-soluble drugs like this compound, this is a significant risk.[16] It can be caused by formulation failure, for example, if the integrity of the release-controlling matrix is compromised. To prevent this, it is crucial to use an appropriate concentration and viscosity of a reliable rate-controlling polymer (like HPMC) and to ensure the manufacturing process is robust and consistent.[1][16] The use of coated multi-particulate systems (pellets) can also reduce the risk of dose dumping compared to single-unit matrix tablets.[14][16]
Q5: What are the typical USP dissolution specifications for this compound extended-release tablets?
A5: The United States Pharmacopeia (USP) provides several dissolution tests for this compound extended-release tablets. A common set of specifications using a paddle apparatus (USP Apparatus 2) at 50 rpm in pH 6.8 phosphate buffer is:
-
1 hour: Not more than 25% released
-
4 hours: Between 20% and 40% released
-
8 hours: Between 40% and 60% released
-
20 hours: Not less than 80% released[17] It is important to consult the current USP monograph for the specific test relevant to your product.[18]
Data Presentation
Table 1: Effect of HPMC K100M Concentration on this compound Release
| Formulation ID | HPMC K100M (% w/w) | % Drug Released at 1 hr | % Drug Released at 8 hr | % Drug Released at 20 hr |
| F1 | 10 | > 40% | > 90% | ~100% |
| F2 | 20 | 25-35% | 70-85% | > 95% |
| F3 | 30 | 15-25% | 50-65% | > 90% |
| F4 | 40 | < 15% | 40-55% | ~85% |
Note: Data is illustrative, based on trends reported in literature.[3][5]
Table 2: Influence of Manufacturing Method on Drug Release Profile
| Manufacturing Method | Key Characteristics | Typical Release Profile |
| Direct Compression | Simple process, potential for poor flow and segregation.[4] | Often shows a higher initial burst release.[4] |
| Wet Granulation | Improved flowability and content uniformity, forms harder granules.[4] | Generally provides better control over release, lower burst.[4] |
| Melt Granulation | Uses a meltable binder, can encapsulate the drug effectively.[1] | Can effectively retard the release of highly soluble drugs.[1] |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for this compound ER Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddles).
-
Dissolution Medium: 500 mL of pH 6.8 phosphate buffer.[17]
-
Temperature: Maintain at 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.[17]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 4, 8, and 20 hours). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter.
-
Analysis: Determine the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry at approximately 223 nm or HPLC.[19][20]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Preparation of this compound ER Matrix Tablets by Wet Granulation
-
Blending: Blend this compound, the rate-controlling polymer (e.g., HPMC), and other intragranular excipients in a high-shear mixer.
-
Granulation: Add the granulating fluid (e.g., purified water or an alcohol/water mixture) slowly while mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a screen to create uniform granules.
-
Drying: Dry the granules in a fluid bed dryer or a tray dryer until the loss on drying (LOD) is within the specified limit (e.g., < 2%).[4]
-
Dry Milling: Mill the dried granules to the desired particle size distribution.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and any other extragranular excipients and blend for a short period (e.g., 5 minutes) in a V-blender.[3]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Visualizations
Caption: Workflow for developing and testing sustained-release tablets.
Caption: Decision tree for troubleshooting common release profile issues.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Fabrication of Modified Release Tablet Formulation of this compound using Hydroxypropyl Methylcellulose and Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 6. Formulation and evaluation of extended release tablet of this compound [wisdomlib.org]
- 7. [The factors influencing this compound release from hydroxypropyl methylcellulose matrix tablet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel ethylcellulose-coated pellets for controlled release of this compound without lag phase: characterization, optimization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Investigation into the Effect of Ethylcellulose Viscosity Variation on the Drug Release of Metoprolol Tartrate and Acetaminophen Extended Release Multiparticulates-Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Development of a Scalable Process of Film-Coated bi-Layer Tablet Containing Sustained-Release this compound and Immediate-Release Amlodipine Besylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iajps.com [iajps.com]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. uspnf.com [uspnf.com]
- 19. scispace.com [scispace.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Metoprolol Succinate Pediatric Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in pediatric clinical trials of metoprolol succinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary ethical considerations when designing a pediatric clinical trial for this compound?
A1: The primary ethical considerations revolve around the vulnerability of the pediatric population. Key issues include:
-
Placebo Use: The use of placebo controls is ethically complex. It may be considered in trials with subjects having asymptomatic, mild-to-moderate primary hypertension, but should be avoided in patients with severe hypertension, target organ damage, or secondary hypertension due to the known risks of untreated high blood pressure.[1] Any placebo treatment should be of short duration.[1]
-
Informed Consent and Assent: Obtaining informed consent from parents or legal guardians is mandatory.[2][3] Additionally, researchers must obtain "informed assent" from older children and adolescents who possess the intellectual capacity to understand the trial.[1][3]
-
Minimizing Harm and Discomfort: Protocols must be designed to minimize physical pain, psychological distress, and disruptions to the child's daily life.[2] This includes limiting the volume and frequency of blood draws.[3]
-
Scientific Necessity: Pediatric trials should only be conducted when the knowledge to be gained is essential for improving child health and cannot be extrapolated from adult data.[4]
Q2: Are there significant pharmacokinetic (PK) differences between children and adults for this compound?
A2: While the overall pharmacokinetic profile of this compound in hypertensive children (ages 6-17) is similar to adults, there are important considerations.[5][6] Metoprolol's apparent oral clearance increases linearly with body weight.[5][6] However, PK data in children under 6 years of age is lacking.[5][6] It's also important to note the high variability in plasma concentrations observed in pediatric patients.[7]
Q3: What are the challenges related to the formulation of this compound for pediatric use?
A3: Formulation presents a significant hurdle. Many existing formulations are not suitable for children due to:
-
Dosage Form: Young children often have difficulty swallowing tablets.[8][9]
-
Dose Flexibility: Adult-strength tablets may not allow for the precise, weight-based dosing required in pediatrics.[9]
-
Excipients: Some inactive ingredients acceptable for adults may have safety concerns in children.[9]
-
Palatability: The taste of a formulation can significantly impact adherence in children.[9][10] While extended-release sprinkle capsules that can be opened and administered with soft food are available, challenges remain in developing a stable and palatable liquid formulation suitable for all pediatric age groups.[11][12]
Troubleshooting Guides
Problem: Difficulty in Establishing an Effective and Safe Dosing Regimen
Possible Causes:
-
Lack of robust dose-response data in the target pediatric population.
-
High inter-individual variability in drug metabolism and response.
-
Differences in disease pathophysiology between children and adults.[7]
Solutions:
-
Dose-Ranging Studies: Conduct well-designed, placebo-controlled, dose-ranging studies to establish the antihypertensive dose range, efficacy, and safety.[13] A study on extended-release this compound in hypertensive children aged 6 to 16 years evaluated doses of 0.2 mg/kg, 1.0 mg/kg, and 2.0 mg/kg against a placebo.[14]
-
Pharmacokinetic Modeling: Utilize population PK modeling to characterize metoprolol pharmacokinetics in the pediatric population and identify potential covariates affecting drug exposure.[7]
-
Titration Strategy: Implement a gradual dose titration schedule, allowing for weekly adjustments based on clinical response, to optimize the dose for individual patients.[7]
Problem: High Placebo Response Rate Obscuring Treatment Effect
Possible Causes:
-
Natural variability of blood pressure in children.
-
"White coat" hypertension effect during clinic visits.
-
Non-pharmacological effects of trial participation (e.g., increased attention to health).
Solutions:
-
Placebo Run-in Period: Incorporate a single-blind placebo run-in period to identify and exclude subjects with a significant placebo response before randomization.[13]
-
Ambulatory Blood Pressure Monitoring (ABPM): Where feasible, use 24-hour ABPM to obtain a more accurate assessment of blood pressure outside the clinical setting.
-
Standardized Measurement Procedures: Implement and strictly adhere to standardized procedures for blood pressure measurement to minimize variability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Metoprolol in Adults and Children
| Parameter | Adults | Children (6-17 years) |
| Absorption | Rapid and complete[5][15] | Similar to adults[5] |
| Bioavailability | ~40-50% (Immediate Release)[15] | Not specifically reported, but PK profile is similar to adults[5] |
| Protein Binding | ~10-12%[15] | Not specifically reported |
| Metabolism | Extensively hepatic via CYP2D6[15] | Similar to adults |
| Elimination Half-life | 3-4 hours (up to 7-9 hours in poor metabolizers)[15] | Not specifically reported |
| Excretion | ~95% in urine (<5-10% as unchanged drug)[15] | Not specifically reported |
Table 2: Efficacy of Extended-Release this compound in Hypertensive Children (6-16 years) After 4 Weeks
| Treatment Group | Mean Change in Sitting Systolic BP (mmHg) | Mean Change in Sitting Diastolic BP (mmHg) |
| Placebo | -1.9[14] | -2.1[14] |
| ER Metoprolol 0.2 mg/kg | -5.2[14] | -3.1[14] |
| ER Metoprolol 1.0 mg/kg | -7.7 (p=0.027 vs placebo)[14] | -4.9[14] |
| ER Metoprolol 2.0 mg/kg | -6.3 (p=0.049 vs placebo)[14] | -7.5 (p=0.017 vs placebo)[14] |
Experimental Protocols
Protocol: Dose-Ranging, Safety, and Efficacy Study of Extended-Release this compound in Hypertensive Children
This protocol is based on the design of a multicenter, double-blind, placebo-controlled, randomized, parallel-group study.[13]
1. Objective: To determine the antihypertensive dose range, efficacy, safety, and tolerability of extended-release this compound tablets in hypertensive pediatric subjects.[13]
2. Study Population:
-
Children and adolescents aged 6 to 16 years with established hypertension.[13][14]
-
Recruitment should aim for a mix of black and non-black children, as response to some antihypertensive therapies can differ between these populations in adults.[13]
3. Study Design:
-
Screening Period (1 week): For treatment-naive subjects.[13]
-
Single-Blind Placebo Run-in Period (1 week): To establish baseline blood pressure and identify placebo responders.[13]
-
Double-Blind Treatment Period (4 weeks): Eligible subjects are randomized to one of four parallel treatment arms:[13][14]
-
Placebo
-
This compound ER 0.2 mg/kg/day
-
This compound ER 1.0 mg/kg/day
-
This compound ER 2.0 mg/kg/day
-
-
Dosing should be weight-adjusted, with the dose range being 12.5 to 200 mg daily.[13]
4. Efficacy Endpoints:
-
Primary: Change in sitting systolic blood pressure from baseline to the end of the 4-week treatment period.[13]
-
Secondary:
-
Slope of placebo-corrected changes in sitting diastolic blood pressure from baseline to the end of treatment as a function of the target dose.[13]
-
Differences in the mean change from baseline to the end of treatment comparing each active group to placebo for both sitting systolic and diastolic blood pressure.[13]
-
5. Safety and Tolerability Monitoring:
-
Subjects should be closely monitored at the end of weeks 1, 2, 3, and 4 of the double-blind treatment period.[13]
-
Adverse events are to be recorded at each visit. No serious adverse events or events requiring discontinuation of the study drug were reported in a similar study.[14]
Visualizations
Caption: Mechanism of action of this compound at the β1-adrenergic receptor.
Caption: Workflow for a pediatric this compound clinical trial.
References
- 1. ahajournals.org [ahajournals.org]
- 2. linical.com [linical.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Ethical Issues in Pediatric Drug Studies - Safe and Effective Medicines for Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. sukl.gov.cz [sukl.gov.cz]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Narrative update of clinical trials with antihypertensive drugs in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy and safety of extended release this compound in hypertensive children 6 to 16 years of age: a clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.aap.org [publications.aap.org]
Technical Support Center: Mitigating Metoprolol Succinate Withdrawal Symptoms in Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the withdrawal symptoms of metoprolol succinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism underlying this compound withdrawal symptoms?
A1: The primary mechanism is believed to be an upregulation of beta-1 adrenergic receptors in response to chronic blockade by metoprolol.[1] During metoprolol administration, the body compensates for the reduced stimulation of these receptors by increasing their number and sensitivity. Upon abrupt cessation of the drug, the receptors become overstimulated by endogenous catecholamines (e.g., norepinephrine, epinephrine), leading to a hyperadrenergic state. This can manifest as tachycardia (increased heart rate), hypertension (high blood pressure), and other cardiovascular symptoms.[1]
Q2: What are the most common withdrawal symptoms observed in clinical and preclinical studies?
A2: Common withdrawal symptoms include:
-
Cardiovascular: Increased heart rate, rebound hypertension, palpitations, and in severe cases, angina or myocardial infarction.[2][3][4]
-
Subjective: General malaise, headache, sweating, and tremor.[5]
Q3: How can we minimize withdrawal symptoms in our animal models?
A3: The most effective strategy to minimize withdrawal symptoms is a gradual tapering of the this compound dose rather than abrupt cessation.[2][3][4][6] A prolonged low-dose withdrawal schedule has been shown to decrease the severity of withdrawal phenomena.[7] The optimal tapering schedule will depend on the dose and duration of the initial treatment in your specific experimental model.
Troubleshooting Guides
Issue: Significant rebound hypertension and tachycardia are observed in our rat model upon this compound withdrawal.
Troubleshooting Steps:
-
Review Your Withdrawal Protocol: Abrupt withdrawal is the most likely cause. Implement a gradual tapering schedule. For a rat model, consider reducing the daily dose by 50% every 3-4 days.
-
Monitor Cardiovascular Parameters Continuously: Utilize telemetry to continuously monitor blood pressure and heart rate. This will allow for the precise quantification of the withdrawal response and the effectiveness of your tapering strategy.
-
Consider a Longer Tapering Period: If a 1-week taper is insufficient, extend the duration to 2-3 weeks, with smaller dose reductions at each step.
Issue: We are having difficulty quantifying the severity of withdrawal symptoms in our preclinical model.
Troubleshooting Steps:
-
Implement a Scoring System for Somatic Signs: Observe and score behavioral and physical signs of withdrawal. In rodents, these can include increased grooming, chewing, scratching, shaking, jumping, and changes in posture (e.g., ptosis).[8][9][10]
-
Utilize Behavioral Assays: Anxiety-like behavior can be assessed using tests such as the elevated plus-maze or open field test. Hyperalgesia (increased sensitivity to pain) can be measured using hot-plate or tail-flick tests.[10]
-
Monitor Physiological Parameters: In addition to heart rate and blood pressure, consider monitoring body temperature and locomotor activity, which can be altered during withdrawal.[8]
Data Presentation
Table 1: Comparison of Metoprolol Withdrawal Protocols and Outcomes in Human Studies
| Study (Reference) | Metoprolol Dose and Duration | Withdrawal Protocol | Key Quantitative Findings |
| Rangno et al., 1982[7] | 300 mg/day | Abrupt withdrawal vs. 50 mg/day for 10 days | Abrupt withdrawal: 52% average rebound increase in cardiac chronotropic sensitivity to isoproterenol and a 15% rebound rise in resting heart rate. Tapered withdrawal decreased but did not eliminate these changes. |
| (General Recommendation) | Varies | Gradual reduction over 1-2 weeks | Aims to prevent rebound hypertension and tachycardia.[3] |
| (Recommendation for Heart Failure Patients) | Varies | Gradual reduction over 3-4 weeks or longer | Recommended due to higher risk of decompensation.[2][3] |
Table 2: Tapering Recommendations for this compound in Clinical Practice
| Patient Population | Recommended Tapering Schedule |
| General | Reduce dose by 50% every 7 days.[2] |
| Coronary Artery Disease | More gradual taper over at least 1-2 weeks with 25% dose decrements.[2] |
| Heart Failure | Cautious and extended tapering period of 3-4 weeks or longer.[2][3] |
Experimental Protocols
Key Experiment: Induction and Assessment of this compound Withdrawal in a Rat Model
Objective: To establish a reproducible model of this compound withdrawal and quantify the associated cardiovascular and behavioral symptoms.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration:
-
This compound administered via oral gavage or in drinking water for 2-4 weeks. The dose should be calculated based on the desired level of beta-1 blockade (e.g., 10-20 mg/kg/day).
-
A control group should receive a vehicle (e.g., water).
-
-
Cardiovascular Monitoring:
-
Implant telemetry transmitters for continuous measurement of blood pressure, heart rate, and activity at least one week prior to the start of drug administration.
-
-
Withdrawal Induction:
-
Abrupt Withdrawal Group: Replace this compound with the vehicle.
-
Tapered Withdrawal Group: Gradually reduce the dose of this compound over a predefined period (e.g., 50% reduction every 3 days).
-
-
Assessment of Withdrawal Symptoms:
-
Cardiovascular: Analyze telemetry data for significant increases in heart rate and blood pressure following withdrawal, comparing them to baseline and the control group.
-
Behavioral: At set time points post-withdrawal (e.g., 24, 48, 72 hours), conduct behavioral tests such as the open field test to assess locomotor activity and anxiety-like behavior, and a somatic withdrawal sign scoring checklist.
-
Mandatory Visualizations
Caption: Signaling pathway of metoprolol withdrawal.
Caption: Experimental workflow for a preclinical metoprolol withdrawal study.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Buprenorphine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Metoprolol withdrawal phenomena: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreased Signs of Nicotine Withdrawal in Mice Null for the β4 Nicotinic Acetylcholine Receptor Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Metoprolol Succinate and Carvedilol in the Management of Heart Failure with Reduced Ejection Fraction (HFrEF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly prescribed beta-blockers, metoprolol succinate and carvedilol, in the treatment of Heart Failure with reduced Ejection Fraction (HFrEF). The information presented is based on data from seminal clinical trials and large-scale observational studies, offering an objective analysis for researchers, scientists, and professionals in drug development.
Executive Summary
Both this compound, a selective β1-receptor antagonist, and carvedilol, a non-selective β- and α1-receptor antagonist, have demonstrated significant efficacy in reducing mortality and morbidity in patients with HFrEF. While both are recommended as first-line therapies, their distinct pharmacological profiles have led to extensive research into their comparative effectiveness. The landmark MERIT-HF trial established the mortality benefit of this compound, whereas the COMET trial suggested a survival advantage for carvedilol over metoprolol tartrate (an immediate-release formulation). However, subsequent large-scale observational studies and meta-analyses comparing carvedilol to the guideline-recommended this compound have yielded more nuanced results, with some suggesting a slight superiority for carvedilol and others finding no significant difference in all-cause mortality.
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from pivotal clinical trials and large observational studies, providing a direct comparison of the performance of this compound and carvedilol in HFrEF.
Table 1: All-Cause Mortality
| Study/Analysis | Drug(s) Compared | Number of Patients | Follow-up Duration | Key Finding on All-Cause Mortality | Citation |
| MERIT-HF | This compound vs. Placebo | 3,991 | Mean 1 year | 34% relative risk reduction with this compound (p=0.0062). | [1][2][3][4] |
| COMET | Carvedilol vs. Metoprolol Tartrate | 3,029 | Mean 58 months | 17% relative risk reduction with carvedilol (HR 0.83, 95% CI 0.74-0.93, p=0.0017). | [5][6] |
| VA Observational Study | Carvedilol vs. This compound | 114,745 (43,941 matched pairs) | Up to 6 years | Carvedilol associated with improved survival (Survival probability at 6 years: 55.6% vs 49.2%, p < .001). Adjusted HR for this compound vs. carvedilol: 1.069 (95% CI: 1.046-1.092, p < .001). | [7][8][9] |
| Danish Nationwide Cohort Study | Carvedilol vs. This compound | 11,664 | Median 2.4 years | No significant difference in all-cause mortality (Adjusted HR for carvedilol vs. This compound: 0.99, 95% CI 0.88-1.11). | [10] |
Table 2: Cardiovascular Mortality and Hospitalizations
| Study | Drug(s) Compared | Key Finding on Cardiovascular Mortality | Key Finding on Hospitalizations | Citation |
| MERIT-HF | This compound vs. Placebo | 38% relative risk reduction in cardiovascular death. | Reduced all-cause hospitalizations (RR 0.81, p=0.00012) and hospitalizations for worsening heart failure (31% risk reduction). | [1][2][11] |
| COMET | Carvedilol vs. Metoprolol Tartrate | Reduced cardiovascular death with carvedilol (HR 0.80, 95% CI 0.70-0.90, p=0.0004). | No significant difference in the composite of all-cause mortality or all-cause admission. | [5][12] |
| Danish Nationwide Cohort Study | Carvedilol vs. This compound | No significant difference in cardiovascular mortality (Adjusted HR 1.05, 95% CI 0.88-1.26). | Not reported as a primary outcome. | [10] |
Experimental Protocols
Detailed methodologies of the key clinical trials are crucial for interpreting their findings.
MERIT-HF (Metoprolol CR/XL Randomised Intervention Trial in Heart Failure)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2]
-
Patient Population: 3,991 patients with symptomatic (NYHA class II-IV) chronic heart failure and a left ventricular ejection fraction (LVEF) of ≤40%.[1][2] Patients were required to be on optimal standard therapy, including diuretics and an ACE inhibitor.[2]
-
Inclusion Criteria: Age 40-80 years, symptomatic heart failure for at least 3 months.[2]
-
Exclusion Criteria: Recent myocardial infarction or unstable angina, contraindications to beta-blockers.[6]
-
Intervention: Patients were randomized to receive either this compound controlled-release/extended-release (CR/XL) or a matching placebo.
-
Dosing and Titration: The starting dose was 12.5 mg or 25 mg once daily, depending on NYHA class, and was titrated up every two weeks to a target dose of 200 mg once daily.[1][2]
-
Primary Endpoints:
-
Key Secondary Endpoints: Cardiovascular death, sudden death, death from worsening heart failure, and number of hospitalizations.[1][2]
COMET (Carvedilol Or Metoprolol European Trial)
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.[5][6][13]
-
Patient Population: 3,029 patients with chronic heart failure (NYHA class II-IV), a history of cardiovascular-related hospital admission, and an LVEF of <35%.[5][6] Patients were on optimal treatment with diuretics and ACE inhibitors.[5]
-
Intervention: Patients were randomized to either carvedilol or metoprolol tartrate (an immediate-release formulation).[5][6]
-
Dosing and Titration:
-
Primary Endpoints:
-
Key Secondary Endpoints: Cardiovascular death, sudden death, death due to circulatory failure, and stroke.[12]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and carvedilol are illustrated below, along with the generalized workflow of the pivotal clinical trials.
Caption: Signaling pathways of this compound and carvedilol.
Caption: Generalized experimental workflow for HFrEF clinical trials.
Conclusion
Both this compound and carvedilol are evidence-based, life-saving therapies for patients with HFrEF. The choice between these agents may be influenced by patient-specific factors such as comorbidities, blood pressure, and heart rate, as well as by the nuanced evidence from clinical trials and observational studies. While the COMET trial suggested a mortality benefit for carvedilol over metoprolol tartrate, the direct comparison with this compound in large observational studies has not consistently shown a significant difference in all-cause mortality. The distinct pharmacological profiles, with carvedilol offering additional alpha-blockade and non-selective beta-blockade, may contribute to differences in their hemodynamic effects and potentially in certain patient subgroups. Further head-to-head randomized controlled trials comparing carvedilol and this compound are warranted to definitively establish their comparative efficacy in the management of HFrEF.
References
- 1. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 2. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. clinicalcardiology.org [clinicalcardiology.org]
- 5. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
- 7. Effect of carvedilol vs this compound on mortality in heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Association of treatment with carvedilol vs this compound and mortality in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of metoprolol and carvedilol on cause-specific mortality and morbidity in patients with chronic heart failure--COMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rationale and design of the carvedilol or metoprolol European trial in patients with chronic heart failure: COMET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metoprolol Succinate in a Laboratory Setting
The proper disposal of metoprolol succinate is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established procedures is essential to minimize workplace hazards and prevent the release of active pharmaceutical ingredients (APIs) into the environment. Disposal methods are governed by federal and state regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3]
Regulatory Framework
The primary agencies governing pharmaceutical waste are the EPA and state environmental bodies.[1][2] The EPA's regulations, particularly Subpart P of the RCRA, provide specific management standards for hazardous waste pharmaceuticals at healthcare facilities, which serve as a best-practice model for laboratory settings.[2][4] A core principle of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2] It is the responsibility of the waste generator to correctly identify, segregate, and manage their pharmaceutical waste in accordance with these rules.[5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory or research environment.
Step 1: Waste Classification and Segregation
-
Initial Determination: Determine if the this compound waste is classified as RCRA hazardous waste. While pure this compound is not typically a listed hazardous waste, this determination must be made by the generator based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and any potential contamination with other hazardous materials.[3] Consult the Safety Data Sheet (SDS) and local regulations.
-
Segregation: Regardless of RCRA status, all pharmaceutical waste must be segregated from general solid waste and other chemical waste streams. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][6]
Step 2: Containerization and Labeling
-
Place the waste this compound into a designated, non-reactive container that can be securely sealed.
-
The container must be clearly labeled as "Pharmaceutical Waste for Incineration."[5] In some jurisdictions, the label "HIGH HEAT" may also be required.[5] This ensures it is routed to the correct disposal facility.
Step 3: Secure Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, well-ventilated, and inaccessible to unauthorized personnel.[6][7]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the pharmaceutical waste through a licensed medical or hazardous waste contractor.
-
The required method of disposal for non-RCRA pharmaceutical waste is incineration at a permitted facility to ensure the complete destruction of the API.[2][3][5]
Step 5: Documentation
-
Maintain all necessary documentation, such as waste manifests, provided by the disposal contractor. These records are essential for regulatory compliance and tracking the waste from generation to final disposal.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to ensure personnel safety and prevent environmental release.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[6]
-
Wear Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including gloves, safety goggles, and, if dust is airborne, a NIOSH-approved respirator.[8]
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
Environmental Impact and Ecotoxicity Data
Metoprolol is an emerging environmental contaminant due to its presence in wastewater effluents.[9][10] While its use is predicted to present a low overall risk to the environment, it is classified as harmful to aquatic organisms and is not readily biodegradable.[11][12] Proper disposal via incineration is crucial to prevent its entry into aquatic ecosystems.
The table below summarizes key environmental risk data for metoprolol.
| Parameter | Value | Source / Comment |
| PEC/PNEC Ratio | 0.34 | A ratio below 1.0 indicates a low predicted environmental risk.[11] |
| Predicted Environmental Concentration (PEC) | 2.5 µg/L | Based on the highest per capita use in a European country.[11] |
| Predicted No Effect Concentration (PNEC) | 7.3 µg/L | Derived from the lowest EC50 value (7.3 mg/L for green alga) and an assessment factor of 1000.[11] |
| Biodegradability | Not readily biodegradable | Persistence in the environment is a concern.[11] |
| Bioaccumulation Potential | Low | Based on the octanol-water partition coefficient.[11] |
| EU Classification | Harmful to aquatic organisms | Based on European Union Directive 93/67EEC (10 < EC50 < 100 mg/L).[12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. moehs.com [moehs.com]
- 8. nkfr.org [nkfr.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity Risks Associated With the Beta‐Blocker Metoprolol in Marine and Freshwater Organisms: A Review | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. astrazeneca.com [astrazeneca.com]
- 12. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
